Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKJSMLBIMXBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Abstract: This guide provides a detailed technical overview of a robust and efficient synthetic pathway for Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a valuable heterocyclic building block for pharmaceutical research and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs.[1][2][3] This document outlines a two-stage synthetic strategy, beginning with the construction of the core imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C3 position. We delve into the mechanistic rationale behind each step, provide detailed, field-tested experimental protocols, and present expected analytical data for product validation. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention from the medicinal chemistry community. Its rigid structure and unique electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. This has led to the development of numerous successful therapeutic agents, including Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment).[2][3]
The functionalization of this core at various positions is a key strategy for modulating pharmacological activity and optimizing physicochemical properties.[4][5] Specifically, the introduction of an iodine atom at the C3 position, as in the target molecule, creates a powerful synthetic handle. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the scaffold and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically approached via a two-step sequence. The retrosynthetic analysis reveals a clear path starting from commercially available materials.
Figure 1: Retrosynthetic analysis of the target compound.
This analysis leads to a straightforward forward synthesis:
-
Stage 1: Cyclocondensation. Construction of the core heterocyclic system, Ethyl imidazo[1,2-a]pyridine-8-carboxylate, via the reaction of Ethyl 2-aminonicotinate with an appropriate α-halocarbonyl compound.
-
Stage 2: Regioselective Iodination. Introduction of the iodine atom at the electron-rich C3 position of the pre-formed imidazo[1,2-a]pyridine ring.
This approach is advantageous as the C3 position of the imidazo[1,2-a]pyridine ring is known to be highly activated towards electrophilic substitution, ensuring high regioselectivity in the final iodination step.[7]
Stage 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-8-carboxylate
Principle and Mechanistic Rationale
The formation of the imidazo[1,2-a]pyridine ring is typically achieved through a condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the pyridine attacks the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-aminonicotinate
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-aminonicotinate (1.0 eq).
-
Add ethanol to the flask to create a solution with a concentration of approximately 0.2 M.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
While stirring vigorously, add chloroacetaldehyde (1.2 eq, 50% wt. in H₂O) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield Ethyl imidazo[1,2-a]pyridine-8-carboxylate as a solid.
Stage 2: Regioselective C3-Iodination
Mechanistic Rationale and Reagent Selection
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon, making it the primary site for electrophilic attack.[7] While various iodinating reagents like N-Iodosuccinimide (NIS) can be used, a highly effective and environmentally conscious method employs molecular iodine (I₂) in the presence of an oxidant.[6][8][9]
In this protocol, we utilize tert-butyl hydroperoxide (TBHP) as a mild oxidant.[6][9] TBHP is believed to react with I₂ to form a more potent electrophilic iodine species in situ, which then readily attacks the electron-rich C3 position. The use of ultrasound irradiation can significantly accelerate this transformation, often leading to shorter reaction times and improved yields compared to conventional heating.[6][9]
Figure 2: High-level experimental workflow for the two-stage synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl imidazo[1,2-a]pyridine-8-carboxylate (from Stage 1)
-
Molecular iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% wt. solution in water)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube or suitable reaction vessel, dissolve Ethyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in ethanol (approx. 0.1 M).
-
Add molecular iodine (0.6 eq). The reaction is designed for high iodine atom economy.[6]
-
Add TBHP (2.0 eq) to the stirring mixture.
-
Place the sealed vessel in an ultrasonic bath and irradiate at room temperature for 30-60 minutes. Alternatively, stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine (indicated by the disappearance of the brown color).
-
Add water to the mixture and extract three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product, this compound.
Product Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data based on known compounds with similar structures.[6][7]
| Parameter | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 8.2-8.4 (d, 1H), 7.6-7.8 (d, 1H), 7.2-7.4 (m, 2H), 4.4-4.6 (q, 2H), 1.4-1.6 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 164 (C=O), 147 (C), 145 (C), 128 (CH), 126 (CH), 125 (CH), 118 (C), 62 (CH₂), 60 (C-I), 14 (CH₃) |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₀H₉IN₂O₂: 317.0. Expected: 317.0 |
Summary and Outlook
This guide details an efficient, two-stage synthesis of this compound. The process involves a reliable cyclocondensation to form the core heterocycle, followed by a highly regioselective and modern C-H functionalization for the iodination step. The protocols are robust and leverage well-understood chemical principles, making them suitable for widespread adoption. The final product is a versatile intermediate, primed for use in discovery chemistry programs aiming to develop novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
References
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
-
Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry. [Link]
-
Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. Taylor & Francis Online. [Link]
-
I2O5-Mediated Iodocyclization Cascade of N-(1-Arylallyl)pyridine-2-amines with Concomitant C C Bond Cleavage. The Journal of Organic Chemistry. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
-
C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Data for Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate: An In-depth Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1262409-63-1), a molecule of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not publicly available, this document leverages extensive spectroscopic data from closely related structural analogs and foundational principles of spectroscopic interpretation to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its rigid, planar structure and rich electronic properties make it an attractive scaffold for the design of molecules targeting a diverse range of biological targets. Derivatives of this ring system have demonstrated a wide array of medicinal applications, including as anxiolytics, hypnotics, and anticancer agents. The specific substitution pattern on the imidazo[1,2-a]pyridine ring system profoundly influences its physicochemical properties and biological activity, making unambiguous structural characterization paramount.
This guide focuses on the spectroscopic profile of this compound, a derivative functionalized with an iodine atom at the 3-position and an ethyl carboxylate group at the 8-position. These modifications are expected to significantly impact the molecule's electronic distribution and, consequently, its spectroscopic signatures.
Predicted Spectroscopic Data and Expert Interpretation
While direct experimental data for the title compound is not publicly available, a comprehensive analysis of spectral data from analogous compounds allows for a detailed prediction of its key spectroscopic features. The following sections outline the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data, along with the scientific rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are based on the well-established electronic effects of substituents on the imidazo[1,2-a]pyridine ring system.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and the protons of the ethyl ester group. The electron-withdrawing nature of the iodine atom at C3 and the ethyl carboxylate group at C8 will deshield adjacent protons, shifting their resonances downfield.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.1 - 8.3 | s | - | The absence of a proton at the 3-position and the electronic influence of the adjacent iodine and ring nitrogen will result in a singlet in this region. |
| H-5 | 7.9 - 8.1 | d | 7.0 - 7.5 | This proton is ortho to the bridgehead nitrogen and will be deshielded. It will appear as a doublet due to coupling with H-6. |
| H-6 | 7.0 - 7.2 | t | 7.0 - 7.5 | This proton is expected to appear as a triplet due to coupling with H-5 and H-7. |
| H-7 | 7.6 - 7.8 | d | 7.0 - 7.5 | This proton is ortho to the electron-withdrawing carboxylate group at C8 and will be significantly deshielded, appearing as a doublet from coupling with H-6. |
| -OCH₂CH₃ | 4.3 - 4.5 | q | 7.0 - 7.2 | The methylene protons of the ethyl ester are adjacent to the ester oxygen and will appear as a quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 - 7.2 | The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbon atoms directly attached to the iodine and the carbonyl group will exhibit characteristic chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 140 - 145 | This carbon is part of the imidazole ring and is adjacent to a nitrogen atom. |
| C-3 | 85 - 95 | The carbon atom directly bonded to the iodine will experience a significant upfield shift due to the heavy atom effect. |
| C-5 | 125 - 130 | Aromatic carbon in the pyridine ring. |
| C-6 | 115 - 120 | Aromatic carbon in the pyridine ring. |
| C-7 | 120 - 125 | Aromatic carbon in the pyridine ring, deshielded by the adjacent carboxylate group. |
| C-8 | 135 - 140 | This carbon is attached to the electron-withdrawing carboxylate group and will be deshielded. |
| C-8a | 145 - 150 | Bridgehead carbon atom. |
| C=O | 160 - 165 | The carbonyl carbon of the ethyl ester will appear in the typical downfield region for esters. |
| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | 14 - 15 | The methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring high-quality NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Diagram: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉IN₂O₂) is 316.09 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at an m/z corresponding to this mass. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single prominent molecular ion peak.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment corresponding to the loss of 45 Da would be observed, resulting in a peak at m/z 271.
-
Loss of ethylene (-C₂H₄) from the ethyl ester: This would lead to the formation of the corresponding carboxylic acid radical cation, with a peak at m/z 288.
-
Decarbonylation (-CO): Loss of a carbonyl group from the ester would result in a fragment at m/z 288.
-
Cleavage of the ester group: Fragmentation can also lead to the formation of an acylium ion.
-
Diagram: Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways in MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the volatility and thermal stability of the compound.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this type of molecule in an LC-MS setup. Electron ionization (EI) would be used for GC-MS.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for elemental composition confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 2980 - 2850 | C-H stretching (aliphatic) | Medium |
| 1720 - 1700 | C=O stretching (ester) | Strong |
| 1640 - 1580 | C=N and C=C stretching (ring) | Medium to Strong |
| 1300 - 1100 | C-O stretching (ester) | Strong |
| 800 - 700 | C-H bending (aromatic) | Medium to Strong |
| ~550 | C-I stretching | Weak to Medium |
The most prominent peak in the IR spectrum is expected to be the strong absorption band of the ester carbonyl (C=O) group between 1720 and 1700 cm⁻¹. The presence of aromatic C-H stretching and bending vibrations, along with the C-O stretch of the ester, will further confirm the structure.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging a comprehensive understanding of spectroscopic principles and extensive data from analogous structures, this document offers a scientifically robust framework for the characterization of this important heterocyclic compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, will aid researchers in the unambiguous identification and quality assessment of this molecule in their drug discovery and development endeavors. It is recommended that this predicted data be used as a reference for the analysis of experimentally obtained spectra.
References
While specific data for the title compound was not found in the public domain, the following resources provide relevant spectroscopic information for the imidazo[1,2-a]pyridine scaffold and its derivatives, and serve as a foundation for the predictions made in this guide.
-
J&K Scientific. this compound | 1262409-63-1.[Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 2020. [Link]
Chemical Identity and Core Structural Rationale
An In-depth Technical Guide to a Core Heterocyclic Scaffold in Medicinal Chemistry
The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in drug discovery, renowned for its ability to mimic peptide structures and bind to a wide variety of biological targets[1]. Its presence in essential biomolecules like serotonin and therapeutic agents like the anti-inflammatory drug Indomethacin underscores its biological significance[2]. The strategic introduction of an iodine atom onto the indole core, specifically at the 5-position, significantly modulates the compound's electronic and lipophilic properties, often enhancing binding affinity and potency.
The carbohydrazide moiety (-CONHNH₂) is a critical pharmacophore. It serves as a versatile synthetic handle for creating diverse libraries of derivatives and acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.
IUPAC Name: 5-Iodo-1H-indole-2-carbohydrazide Molecular Formula: C₉H₈IN₃O Molecular Weight: 301.09 g/mol
Synthesis and Characterization Protocol
The synthesis of 5-Iodo-1H-indole-2-carbohydrazide is a robust, multi-step process that begins with the construction of the core indole scaffold, followed by functionalization. The most common and reliable route involves the Fischer indole synthesis followed by hydrazinolysis.
Synthetic Workflow
The overall workflow is designed for efficiency and purity, with clear checkpoints for validating the success of each step.
Step-by-Step Experimental Protocol
This protocol describes the conversion of the corresponding indole ester to the carbohydrazide, a key step in creating many biologically active derivatives[3][4].
Objective: To synthesize 5-Iodo-1H-indole-2-carbohydrazide from Ethyl 5-Iodo-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-Iodo-1H-indole-2-carboxylate (1 equivalent)
-
Hydrazine hydrate (N₂H₄·H₂O, 10 equivalents)
-
Ethanol (200 proof, reaction solvent)
-
Deionized water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-Iodo-1H-indole-2-carboxylate (1 eq.).
-
Solvent Addition: Add ethanol to the flask (approx. 50 mL per gram of starting material) and stir until the solid is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (10 eq.) to the solution. Causality Note: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Self-Validating Checkpoint (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexanes. The reaction is complete when the starting material spot (ester) is no longer visible.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol to remove residual hydrazine.
-
Drying & Purification: Dry the collected solid under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol.
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to indole ring protons, N-H protons of the indole and hydrazide. | Confirms chemical structure and proton environment. |
| ¹³C NMR | Signals for the 9 unique carbon atoms, including the carbonyl carbon (~160-165 ppm). | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z ≈ 302.0. | Confirms the molecular weight and elemental composition. |
| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), and C=O stretching (~1650 cm⁻¹). | Confirms the presence of key functional groups. |
Biological Activity and Mechanism of Action
Derivatives of indole-2-carbohydrazide have demonstrated significant potential as anticancer agents, with multiple studies highlighting their efficacy[2][5]. One of the most well-documented mechanisms of action for this class of compounds is the inhibition of tubulin polymerization[6][7].
Inhibition of Tubulin Polymerization
Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis), structure, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that disrupt microtubule dynamics are potent antimitotic agents, effectively halting the cell cycle and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Iodo-indole derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network triggers a mitotic spindle checkpoint arrest, ultimately leading to cancer cell death.
Anti-Angiogenic Activity
In addition to direct cytotoxicity, some indole-2-carbohydrazide derivatives exhibit anti-angiogenic properties. They can inhibit key signaling receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for the formation of new blood vessels that tumors require to grow and metastasize[2][5].
Applications in Drug Development
The 5-Iodo-1H-indole-2-carbohydrazide scaffold is a valuable starting point for drug discovery campaigns.
-
Lead Compound for Optimization: Its proven biological activity makes it an excellent lead structure. Medicinal chemists can systematically modify the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Structure-Activity Relationship (SAR) Studies: The carbohydrazide handle is ideal for creating libraries of N'-substituted derivatives. By testing these analogs, researchers can build detailed SAR models to understand which chemical features are essential for biological activity, guiding the design of more effective drugs.
-
Tool Compound for Chemical Biology: Potent and selective inhibitors derived from this scaffold can be used as chemical probes to study the intricate biology of the cytoskeleton and related signaling pathways in both healthy and diseased states.
References
-
Al-Ostath, A., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed Central. Available at: [Link]
-
Al-Ostath, A., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Kamal, A., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carbohydrazides and Thiazolidinyl-Indole-2-carboxamides As Potent Tubulin Polymerization Inhibitors. AMiner. Available at: [Link]
-
PubChem. 3-(3-Iodophenyl)-1,3-diazinane-2,4-dione. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. C10H9IN2O2 - Explore. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. H2 - Explore. National Center for Biotechnology Information. Available at: [Link]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]
-
Goud, B. C., et al. (2016). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PubMed Central. Available at: [Link]
-
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resource.aminer.org [resource.aminer.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Heterocycle
The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6-heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile scaffold for the development of a wide array of therapeutic agents.[3][4] This is evidenced by the successful introduction of several drugs incorporating this moiety, such as the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[1][4][5] The continued and growing interest in this scaffold is driven by its synthetic tractability and the diverse biological activities exhibited by its derivatives.[6][7] This guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[8][9] Their therapeutic potential spans a range of cancers, including breast, lung, cervical, and liver cancers, as well as melanoma.[9][10][11]
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary mode of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer.
1. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[8][9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, certain derivatives have shown to inhibit PI3Kα with high potency, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest in cancer cells.[9]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
2. STAT3/NF-κB Signaling Pathway Modulation: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are implicated in chronic inflammation and cancer.[12][13] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to anti-inflammatory effects and reduced cancer cell viability.[12][13] This is achieved by diminishing the DNA-binding activity of NF-κB and inhibiting the expression of downstream inflammatory mediators like iNOS and COX-2.[12][13]
Signaling Pathway: STAT3/NF-κB Modulation by Imidazo[1,2-a]pyridine Derivatives
Caption: STAT3/NF-κB signaling pathway and its suppression by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.
| Position | Substituent Effect on Anticancer Activity |
| C2 | Substitution with aryl groups, often with electron-withdrawing or donating groups, significantly influences activity. For example, a 4-(methylsulfonyl)phenyl group at C2 has shown notable anti-inflammatory and potential anticancer effects.[13] |
| C3 | The introduction of various side chains at this position is a common strategy. For instance, 3-aminoimidazo[1,2-a]pyridines have been synthesized and evaluated for their anticancer properties.[3] |
| C6, C8 | Modifications at these positions on the pyridine ring can also modulate activity. For example, the presence of a methyl group at C8 has been noted in some active compounds.[13] |
Experimental Protocols for Anticancer Activity Evaluation
1. Cell Viability and Proliferation Assays:
-
MTT Assay: To assess the cytotoxic effects of the compounds on cancer cell lines.[13]
-
Seed cancer cells (e.g., MDA-MB-231, SKOV3, A549, HepG2) in 96-well plates and allow them to adhere overnight.[10][13]
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
BrdU Cell Proliferation Assay: To evaluate the inhibitory effect of the compounds on DNA synthesis.[10]
-
Culture cancer cells in the presence of the test compounds.
-
Add BrdU (bromodeoxyuridine) to the culture medium, which will be incorporated into the DNA of proliferating cells.
-
Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product to quantify cell proliferation.
-
2. Apoptosis and Cell Cycle Analysis:
-
Flow Cytometry: To determine the induction of apoptosis and cell cycle arrest.[10]
-
Treat cancer cells with the imidazo[1,2-a]pyridine derivatives.
-
For apoptosis analysis, stain the cells with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells).
-
For cell cycle analysis, fix the cells and stain them with a DNA-binding dye like PI.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and the cell cycle.
-
3. Molecular Docking Studies:
-
To predict the binding interactions of the compounds with their molecular targets (e.g., kinases, caspases).[10]
-
Obtain the 3D structure of the target protein from a protein data bank.
-
Prepare the protein and the ligand (imidazo[1,2-a]pyridine derivative) structures for docking.
-
Use docking software to predict the binding mode and affinity of the ligand to the active site of the protein.
-
Analyze the docking results to understand the key interactions driving the biological activity.
-
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antituberculosis properties.[3][5][14]
Antibacterial and Antifungal Activity
Derivatives of imidazo[1,2-a]pyridine have shown potent activity against various bacterial and fungal strains.[3][14] For example, certain compounds have exhibited significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species.[3] The incorporation of a 1,2,3-triazole moiety into the imidazo[1,2-a]pyridine scaffold has been explored as a strategy to enhance antimicrobial potency.[14]
Antituberculosis Activity
A particularly promising area of research is the development of imidazo[1,2-a]pyridine derivatives as antituberculosis agents.[3][15] Some imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.[3][15]
Experimental Protocols for Antimicrobial Activity Evaluation
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution Method:
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine derivatives in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
2. Disc Diffusion Method:
-
Prepare a uniform lawn of the test microorganism on an agar plate.
-
Impregnate sterile paper discs with known concentrations of the imidazo[1,2-a]pyridine derivatives.
-
Place the discs on the surface of the agar.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition around each disc to assess the antimicrobial activity.[16]
Antiviral Activity: Targeting Viral Replication
The imidazo[1,2-a]pyridine scaffold has also been explored for the development of antiviral agents.[17] Specific derivatives have demonstrated significant activity against certain viruses, such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[17]
Structure-Activity Relationship (SAR) Insights
For antiviral activity, the substitution pattern on the imidazo[1,2-a]pyridine core is critical. For instance, the presence of a thioether side chain at the C3 position has been shown to be important for anti-HCMV and anti-VZV activity.[17]
Experimental Protocols for Antiviral Activity Evaluation
1. In Vitro Antiviral Assays:
-
Plaque Reduction Assay:
-
Grow a confluent monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for HCMV) in multi-well plates.
-
Infect the cells with a known amount of the virus in the presence of varying concentrations of the imidazo[1,2-a]pyridine derivative.
-
After an incubation period to allow for viral replication and plaque formation, fix and stain the cells.
-
Count the number of plaques in each well to determine the concentration of the compound that reduces the plaque number by 50% (IC50).
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory pathways and enzymes.[12][13][18]
Mechanism of Action
As mentioned in the anticancer section, the suppression of the STAT3/NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives.[12][13] Additionally, these compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[18][19] Some derivatives have shown preferential inhibition of COX-2, which is an attractive feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[18][19]
Experimental Protocols for Anti-inflammatory Activity Evaluation
1. In Vitro COX Inhibition Assay:
-
Use commercially available kits or established protocols to measure the activity of COX-1 and COX-2 enzymes in the presence of the imidazo[1,2-a]pyridine derivatives.
-
These assays typically measure the production of prostaglandins from arachidonic acid.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the potency and selectivity of the compounds.
2. In Vivo Models of Inflammation:
-
Carrageenan-Induced Paw Edema in Rodents:
-
Administer the imidazo[1,2-a]pyridine derivative or a control vehicle to the animals.
-
After a set period, induce inflammation by injecting carrageenan into the paw.
-
Measure the volume of the paw at different time points after the carrageenan injection to quantify the extent of edema.
-
Compare the paw volume in the treated groups to the control group to determine the anti-inflammatory effect.[18]
-
Conclusion: A Scaffold with a Bright Future
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The synthetic accessibility of this core allows for extensive structural modifications, facilitating the optimization of potency and selectivity for various biological targets. Future research in this area will likely focus on elucidating the precise molecular mechanisms of action for a wider range of derivatives, expanding the scope of their therapeutic applications, and advancing the most promising candidates through preclinical and clinical development. The insights and methodologies presented in this guide are intended to support and inspire further innovation in the exciting field of imidazo[1,2-a]pyridine-based drug discovery.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35253. Available at: [Link]
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lebouvier, N., Pagniez, F., Le Pape, P., Bories, C., Rochais, C., Deguine, N., ... & Logé, C. (2009). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. European journal of medicinal chemistry, 44(4), 1548–1555. Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 6(11), 904–911. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(3), 1. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 606–628. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8), e200324228067. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13–18. Available at: [Link]
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 113(12), 861–869. Available at: [Link]
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115775. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini reviews in medicinal chemistry, 22(12), 1645–1657. Available at: [Link]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. Available at: [Link]
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Available at: [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6296. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13–18. Available at: [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Molecules, 19(11), 18769–18790. Available at: [Link]
-
Antibacterial imidazo[1,2-a]pyridines. Available at: [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. Heliyon, 8(9), e10499. Available at: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 398–401. Available at: [Link]
-
Biologically active imidazo-[1,2-a]-pyridine derivatives. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC advances, 14(48), 35057–35070. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1262409-63-1): A Potential Modulator of Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, identified by CAS number 1262409-63-1, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The imidazo[1,2-a]pyridine core is a key feature in several approved drugs and clinical candidates, exhibiting activities ranging from anticancer and antitubercular to anti-inflammatory. This guide provides a comprehensive overview of the known properties, potential mechanism of action, synthesis, and suppliers of this compound, with a focus on its potential role as a malic enzyme inhibitor in the context of cancer metabolism.
Chemical Properties and Structure
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1262409-63-1 | N/A |
| Molecular Formula | C₁₀H₉IN₂O₂ | N/A |
| Molecular Weight | 316.098 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCOC(=O)c1cccn2c(I)cnc12 | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge for similar compounds |
Structure:
Caption: Chemical structure of this compound.
Potential Mechanism of Action: Malic Enzyme Inhibition
A significant development in understanding the biological role of this compound comes from its inclusion in a patent for malic enzyme inhibitors [1][2]. Malic enzyme is a critical component of cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, while reducing NADP+ to NADPH.
Role in Cancer Metabolism
In cancer cells, metabolic pathways are often rewired to support rapid proliferation and survival. Malic enzyme plays a crucial role in this altered metabolism by:
-
Providing Pyruvate: Pyruvate can fuel the tricarboxylic acid (TCA) cycle or be converted to lactate, contributing to the Warburg effect.
-
Generating NADPH: NADPH is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining redox homeostasis by regenerating reduced glutathione, which protects cancer cells from oxidative stress.
By inhibiting the malic enzyme, compounds like this compound could potentially disrupt these vital metabolic processes in cancer cells, leading to decreased proliferation and increased cell death.
Caption: Proposed mechanism of action via malic enzyme inhibition.
Synthesis and Characterization
General Synthetic Approach
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a potential synthetic pathway would involve:
-
Starting Materials: 2-Amino-3-iodopyridine and an ethyl 2-halo-3-oxobutanoate or a similar three-carbon building block with the appropriate ester functionality.
-
Cyclization: A condensation reaction between the amino group of the pyridine and the α-halocarbonyl, followed by intramolecular cyclization to form the fused imidazole ring.
Caption: General synthetic workflow for imidazo[1,2-a]pyridines.
Analytical Characterization
The characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
Known Suppliers:
-
J&K Scientific
-
ChemScene
-
Nordmann Japan Ltd.
-
AbacipharmTech
-
BLD Pharmatech
-
Arctom
Conclusion and Future Directions
This compound is an intriguing molecule with potential applications in cancer research, stemming from its likely role as a malic enzyme inhibitor. The broader class of imidazo[1,2-a]pyridines has a proven track record in medicinal chemistry, lending further credence to the potential of this specific derivative.
Future research should focus on:
-
Definitive Biological Evaluation: Conducting robust in vitro and in vivo studies to confirm its malic enzyme inhibitory activity, determine its potency (IC₅₀), and evaluate its efficacy in relevant cancer models.
-
Mechanism of Action Studies: Elucidating the detailed molecular interactions with malic enzyme and investigating the downstream effects on cancer cell metabolism and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of Detailed Synthetic Protocols: Publishing optimized and scalable synthetic routes to facilitate further research.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Its unique structure and potential mechanism of action make it a compelling candidate for further investigation in the field of drug discovery.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.[Link]
- Malic enzyme inhibitors.
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.[Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.[Link]
-
Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. ACS Publications.[Link]
-
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Institutes of Health.[Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health.[Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.[Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health.[Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health.[Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.[Link]
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. ResearchGate.[Link]
- Malic enzyme inhibitors.
Sources
The Imidazo[1,2-a]Pyridine Scaffold: A Comprehensive Guide to its Therapeutic Targets
Executive Summary
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential.[1][2][3] This bicyclic 5-6 fused ring system is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][4][5] Its derivatives have been successfully developed into marketed drugs for various indications, including insomnia and anxiety, and a multitude of compounds are in preclinical and clinical development for other diseases.[2][6] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, with a focus on their applications in oncology, infectious diseases, central nervous system disorders, and inflammation. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and experimental protocols for target validation.
Part 1: The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold's success in drug discovery can be attributed to its unique structural and electronic properties. The fused ring system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets. The presence of nitrogen atoms in the scaffold allows for hydrogen bonding interactions with protein residues, a key feature in many drug-receptor interactions.
The broad therapeutic potential of this scaffold is evidenced by the diverse range of biological activities exhibited by its derivatives, including anticancer, antituberculosis, antiviral, anti-inflammatory, and CNS-modulating effects.[1][2] Marketed drugs such as zolpidem (Ambien), a sedative-hypnotic, and alpidem, an anxiolytic, highlight the clinical significance of this chemical class.[6]
Part 2: Oncology: A Major Frontier for Imidazo[1,2-a]Pyridines
The development of novel anticancer agents is a major focus of research involving the imidazo[1,2-a]pyridine scaffold.[7] These compounds have been shown to target a variety of key signaling pathways and cellular processes that are dysregulated in cancer.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their aberrant activity is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[6]
-
The PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a common event in many human cancers.[8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent pan-PI3K inhibitors, demonstrating efficacy in preclinical cancer models.[8] Some compounds have also been shown to directly inhibit Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]
-
Dual Mer/Axl Kinase Inhibitors: Mer and Axl are receptor tyrosine kinases that are overexpressed in many cancers and are associated with poor prognosis and drug resistance. The development of dual inhibitors of these kinases is a promising therapeutic strategy. Structure-based design has led to the discovery of highly selective imidazo[1,2-a]pyridine-based Mer/Axl inhibitors with in vivo efficacy.[11]
-
Other Significant Kinase Targets: The versatility of the imidazo[1,2-a]pyridine scaffold has enabled the development of inhibitors for a range of other kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, and insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase.[9]
Signaling Pathway of Imidazo[1,2-a]Pyridine-Based Kinase Inhibitors
Caption: Inhibition of key kinase signaling pathways by imidazo[1,2-a]pyridine compounds.
Targeting the Cytoskeleton
The cytoskeleton, particularly the microtubules, plays a vital role in cell division, making it an attractive target for anticancer drugs. Some imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[6]
Covalent Inhibition of Oncogenic Mutants
Targeted covalent inhibitors have emerged as a powerful strategy to overcome drug resistance in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop covalent inhibitors of KRAS G12C, a common oncogenic mutation that has been historically difficult to target.[12] These compounds form an irreversible bond with the mutant protein, leading to potent and sustained inhibition of its activity.[12]
Induction of Apoptosis and Cell Cycle Arrest
A common downstream effect of the interaction of imidazo[1,2-a]pyridine compounds with their targets is the induction of programmed cell death (apoptosis) and cell cycle arrest.[7][9] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.[9] Furthermore, they can cause cell cycle arrest at the G0/G1 and G2/M phases, often through the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53.[9][10][13]
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines 5-7 | Akt/mTOR | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 | [9] |
| Imidazo[1,2-a]pyridines IP-5, IP-6, IP-7 | Apoptosis/Cell Cycle | HCC1937 (Breast) | 45.0 - 79.6 | [7][13] |
| Imidazo[1,2-a]pyridine-1,2,3-triazole hybrids | Not specified | HeLa (Cervical), MCF-7 (Breast) | 2.35 - 120.46 | [3] |
| Imidazo[1,2-a]pyridine-based pan-PI3K inhibitor | PI3K | A2780 (Ovarian) | Potent (specific value not stated) | [8] |
| Imidazo[1,2-a]pyridine hybrids HB1-HB10 | Not specified | A549 (Lung), HepG2 (Liver) | 50.56 - >100 | [14] |
Part 3: Infectious Diseases: Combating Global Health Threats
The emergence of drug-resistant pathogens poses a significant threat to global health. The imidazo[1,2-a]pyridine scaffold has shown promise in the development of novel anti-infective agents, particularly against tuberculosis and viral infections.
Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide.[4][5] The imidazo[1,2-a]pyridine class has yielded potent anti-TB agents with novel mechanisms of action.
-
Targeting Cellular Respiration: The QcrB Subunit: The cytochrome bcc complex (complex III) is a key component of the electron transport chain in M. tuberculosis, essential for energy production.[4][5] Telacebec (Q203), an imidazo[1,2-a]pyridine amide currently in clinical trials, targets the QcrB subunit of this complex, disrupting cellular respiration and leading to bacterial death.[4][5]
-
Inhibition of ATP Synthesis: ATP synthase is the enzyme responsible for producing ATP, the cell's energy currency. Imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthesis, demonstrating a different mechanism of disrupting energy metabolism in the pathogen.[4]
Viral Infections
The development of broad-spectrum antiviral agents is a critical need. Imidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of viral replication.
-
Inhibition of Influenza RdRp: The influenza A virus RNA-dependent RNA polymerase (RdRp) is a key enzyme in the replication of the viral genome. Novel imidazo[1,2-a]pyridine derivatives have been designed to inhibit the interaction between the PA and PB1 subunits of this enzyme, demonstrating potent antiviral activity against multiple influenza strains.[15]
Experimental Workflow for Screening Anti-Influenza Agents
Caption: A typical workflow for the identification of imidazo[1,2-a]pyridine-based influenza inhibitors.
Part 4: Central Nervous System Disorders: Modulating Neuronal Activity
Imidazo[1,2-a]pyridines have a well-established role in the treatment of CNS disorders, primarily through their interaction with GABA-A receptors.
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[3] Positive allosteric modulators of this receptor enhance the effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.
-
Mechanism of Action: Marketed drugs like zolpidem and alpidem are positive allosteric modulators of the GABA-A receptor.[6] They bind to the benzodiazepine site on the receptor, increasing the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization and reduced excitability.
-
Subtype Selectivity: The GABA-A receptor is a pentameric protein complex with multiple subunit isoforms. The development of subtype-selective modulators is a key goal to separate the desired therapeutic effects from unwanted side effects. For example, compounds with selectivity for the α2 and α3 subunits are being investigated for their anxiolytic properties with reduced sedative effects.
The Translocator Protein (TSPO)
The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an 18-kDa protein located on the outer mitochondrial membrane. It is involved in a variety of cellular processes, including steroidogenesis and neuroinflammation.[16] Imidazo[1,2-a]pyridine derivatives have been developed as ligands for TSPO, with some acting as agonists and others as antagonists of steroid synthesis.[16] These compounds are being explored as potential therapeutic agents for neurological and psychiatric disorders, as well as for imaging neuroinflammation.
Part 5: Inflammation and Beyond: Other Promising Therapeutic Avenues
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends beyond the areas discussed above.
COX-2 Inhibition for Anti-inflammatory Effects
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to possess anti-inflammatory properties, potentially through the inhibition of COX-2.[17]
Emerging Targets and Future Directions
Research into the biological activities of imidazo[1,2-a]pyridines is ongoing, with new targets continually being identified. These include:
-
Phosphodiesterase 10A (PDE10A): While studied in the related imidazo[4,5-b]pyridine scaffold, PDE10A, an enzyme involved in cyclic nucleotide signaling, represents a potential target for the treatment of neuropsychiatric disorders.[18][19]
-
Histone Deacetylases (HDACs): Imidazo[1,2-a]pyridine-based HDAC inhibitors are being investigated for their anticancer and cardioprotective effects.[6]
Part 6: Target Validation and Experimental Protocols
The validation of a biological target is a critical step in the drug discovery process. This section provides an overview of key experimental protocols used to characterize the interaction of imidazo[1,2-a]pyridine compounds with their targets.
Protocol 1: Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency of an imidazo[1,2-a]pyridine compound against a specific protein kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and its substrate peptide in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Prepare a solution of the europium-labeled anti-phospho-substrate antibody and the ULight™-streptavidin conjugate in detection buffer.
-
-
Assay Procedure:
-
Add the test compound to the wells of a low-volume 384-well plate.
-
Add the kinase and substrate peptide solution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the detection mix to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of an imidazo[1,2-a]pyridine compound on cancer cells.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media until it reaches 80-90% confluency.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the wells and add the media containing the test compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value.
-
Protocol 3: Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of an imidazo[1,2-a]pyridine compound on the phosphorylation status of a target protein in a signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the signal of the total protein or a loading control (e.g., GAPDH, β-actin).
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, with a proven track record of yielding clinically successful drugs and a rich pipeline of promising therapeutic candidates. Its ability to interact with a wide array of biological targets, from kinases and cytoskeletal proteins to ion channels and enzymes in infectious pathogens, underscores its continued importance in drug discovery. The ongoing exploration of novel derivatives and their mechanisms of action, coupled with the application of advanced target validation techniques, will undoubtedly lead to the development of new and improved therapies for a range of human diseases. This guide has provided a comprehensive overview of the current landscape of imidazo[1,2-a]pyridine research, highlighting the key therapeutic targets and providing a framework for future investigations in this exciting field.
References
-
Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current topics in medicinal chemistry, 17(2), 238–250. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & Ali-Shtayeh, M. S. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830–837. [Link]
-
Al-Qatati, A., Al-Najjar, A., Al-Shorbagy, M. A., Al-Hiari, Y. M., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. [Link]
-
de Oliveira, R. S., da Silva, G. V. J., de Oliveira, A. C. A., de Lima, M. C. A., Pitta, I. R., & de Melo Rêgo, M. J. B. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Unknown. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
-
Mifune, Y., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 594–621. [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067. [Link]
-
Unknown. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Unknown. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Wang, Y., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Choi, H. G., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 959–964. [Link]
-
Al-Ghorbani, M., et al. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Al-Qatati, A., Al-Najjar, A., Al-Shorbagy, M. A., Al-Hiari, Y. M., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Costa, B., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. Endocrinology, 156(11), 4140–4152. [Link]
-
Chappie, T. A., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS medicinal chemistry letters, 5(10), 1137–1142. [Link]
-
Zhang, M., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European journal of medicinal chemistry, 281, 116905. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Silico Prediction of Biological Activity for Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate: A Technical Guide for Drug Discovery Professionals
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate represents a key synthetic intermediate, offering a gateway to a diverse chemical space. Predicting the potential biological activities of this molecule through in silico methods is a crucial, cost-effective step in modern drug discovery.[1][2] This technical guide provides a comprehensive, in-depth exploration of computational methodologies for forecasting the activity of this compound. We will dissect the rationale behind selecting appropriate in silico tools and workflows, with a focus on both ligand-based and structure-based strategies. This document serves as a practical manual for researchers, elucidating not only the procedural steps but also the fundamental scientific principles that ensure the generation of robust and reliable predictions.
The Strategic Imperative: Imidazo[1,2-a]pyridines and the Power of In Silico Prediction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, a testament to its recurring presence in a variety of therapeutic agents.[3][4] Marketed drugs such as zolpidem (anxiolytic) and zolimidine (antiulcer) feature this scaffold.[3][5] The broad spectrum of biological activities associated with this class of molecules includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] this compound is a valuable building block in the synthesis of novel imidazo[1,2-a]pyridine derivatives.[6]
In the contemporary drug discovery landscape, in silico prediction of biological activity has emerged as an indispensable discipline.[1][2][7] By harnessing the power of computational models, researchers can strategically prioritize the synthesis of compounds with a higher likelihood of possessing desired therapeutic effects, thereby optimizing resource allocation and accelerating the development timeline.[8][9][10] These predictive models can be broadly categorized into two main classes: ligand-based and structure-based approaches.[11][12] Ligand-based methods leverage the structural and physicochemical attributes of known active and inactive molecules to construct predictive models.[12] Conversely, structure-based methods depend on the three-dimensional structure of a biological target to forecast ligand interactions.[13]
This guide will delineate a detailed, integrated workflow for predicting the biological activity of this compound, synergizing both ligand-based and structure-based methodologies for a holistic and robust assessment.
Ligand-Based Strategies: Deciphering Activity from Molecular Architecture
Ligand-based approaches are particularly valuable when the three-dimensional structure of the biological target remains elusive. These methods are predicated on the similarity principle: molecules with analogous structures are likely to exhibit comparable biological activities.[12]
Foundational Analysis: Physicochemical Profiling and Lipinski's Rule of Five
A crucial initial step in evaluating the "drug-likeness" of a molecule is the computation of its physicochemical properties. These characteristics are determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7] A widely accepted guideline for oral bioavailability is Lipinski's Rule of Five.[14][15][16][17] This rule posits that poor absorption or permeation is more probable if a compound violates more than one of the following criteria:
Experimental Protocol: Physicochemical Property Calculation
-
Acquire the 2D structure of this compound in a machine-readable format such as SMILES (CCOC(=O)c1cccc2c1ncn2C(I)=C2) or SDF.
-
Employ a computational chemistry software or web-based tool for property calculation. A variety of free and commercial options are available, including SwissADME, ChemDraw, and RDKit for Python.
-
Input the molecular structure into the selected platform.
-
Execute the calculation to determine the molecular weight, logP, and the number of hydrogen bond donors and acceptors.
-
Evaluate the calculated values against Lipinski's Rule of Five to assess drug-likeness.
Data Presentation: Physicochemical Properties of this compound
| Property | Calculated Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 316.12 g/mol | < 500 Da | Yes |
| cLogP | 2.58 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Note: These values are estimations and may differ slightly based on the algorithm employed.
The analysis reveals that this compound adheres to all of Lipinski's rules, indicating favorable drug-like physicochemical properties.[14][15][16]
Unveiling Potential Activities: Similarity and Substructure Searching
Similarity and substructure searching are potent computational techniques for identifying known compounds with analogous structural motifs, which may, in turn, possess similar biological functions.
-
Similarity Searching: This method identifies molecules with a high degree of overall structural resemblance to the query molecule.
-
Substructure Searching: This technique retrieves all molecules from a database that contain the query structure as a fragment.
Experimental Protocol: Similarity and Substructure Searching
-
Choose a comprehensive chemical database for the search. Large, publicly accessible databases like PubChem, ChEMBL, and DrugBank are invaluable resources.[19][20][21][22][23]
-
Use the structure of this compound as the search query.
-
Initiate a similarity search , often employing a Tanimoto coefficient threshold (e.g., >0.85) to find closely related analogs.
-
Conduct a substructure search to identify all compounds that share the imidazo[1,2-a]pyridine core.
-
Scrutinize the search results , with a particular focus on the documented biological activities of the retrieved compounds. This analysis can generate initial hypotheses regarding the potential targets and therapeutic applications of the query molecule.
Visualization: Ligand-Based Predictive Workflow
Caption: A schematic of the ligand-based in silico prediction workflow.
Structure-Based Methodologies: Predicting Interactions with Biological Targets
When a high-resolution three-dimensional structure of a potential biological target is available, structure-based methods can offer granular insights into the binding mode and affinity of a ligand.[13]
Identifying and Validating Potential Targets
The results from similarity and substructure searches can inform the creation of a list of putative biological targets. For the imidazo[1,2-a]pyridine scaffold, known targets include c-Met kinase and various other enzymes and receptors.[24][25] The subsequent step is to validate these potential targets.
Experimental Protocol: Target Identification and Validation
-
Compile a list of potential targets from literature and database searches.
-
Prioritize these targets based on their relevance to specific diseases and the strength of the evidence linking them to the imidazo[1,2-a]pyridine scaffold.
-
Query the Protein Data Bank (PDB) for available crystal structures of the prioritized targets.[21] The availability of high-quality structural data is paramount for successful molecular docking.
Simulating Molecular Interactions: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[26][27] It is extensively used to predict the binding mode and estimate the binding affinity of a small molecule to a protein target.[12][13]
Experimental Protocol: Molecular Docking
-
Prepare the protein structure:
-
Download the crystal structure of the target protein from the PDB.[27][28]
-
Remove water molecules and any co-crystallized ligands.[27]
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, either based on the location of a co-crystallized ligand or through pocket detection algorithms.
-
-
Prepare the ligand structure:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Perform the docking simulation using established software such as AutoDock Vina, Glide, or GOLD.[26][27][28][29] The software will explore a multitude of ligand conformations and orientations within the binding site and score them using a function that approximates the binding affinity.
-
Analyze the docking results:
-
Examine the predicted binding poses of the ligand.
-
Identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
Utilize the docking score to rank the potential affinity of the ligand for the target.
-
Visualization: Structure-Based Predictive Workflow
Caption: A schematic of the structure-based in silico prediction workflow via molecular docking.
Advanced In Silico Strategies: Pharmacophore Modeling and QSAR
Beyond the foundational methods, more advanced techniques can provide deeper insights.
Pharmacophore Modeling
A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target.[11][30][31][32][33] Pharmacophore models can be generated from a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based).[11][31] These models are then used as 3D queries to screen large compound libraries for novel molecules with the potential for the desired biological activity.[11][30][32]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8][9][10][34] By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can predict the potency of novel, untested compounds.[8][10][34] The development of robust QSAR models requires a dataset of compounds with a wide range of structural diversity and biological activity.[8][34]
Synergy and Future Perspectives: An Integrated Approach
The most powerful in silico predictions arise from the integration of multiple computational methods.[35] For instance, the activity hypotheses generated from similarity searching can guide the selection of targets for molecular docking studies. The insights from docking can then inform the design of a focused library of virtual compounds for QSAR analysis.
The future of in silico drug discovery will undoubtedly be shaped by the continued advancement of machine learning and artificial intelligence.[36] Deep learning models, for example, are showing great promise in predicting drug-target interactions with increasing accuracy.[37]
Conclusion
The in silico prediction of biological activity for this compound is a dynamic and multifaceted endeavor that relies on a diverse toolkit of computational strategies. By systematically applying ligand-based methods to evaluate drug-likeness and formulate activity hypotheses, and then progressing to structure-based techniques like molecular docking to probe interactions with specific biological targets, researchers can acquire invaluable knowledge to direct and streamline the drug discovery pipeline. This integrated computational paradigm facilitates the prioritization of synthetic efforts, ultimately paving the way for the more efficient identification of novel therapeutic agents derived from the versatile imidazo[1,2-a]pyridine scaffold.
References
- U. A. G. S. U. A. G. S.
- Lipinski's rule of five – Knowledge and References - Taylor & Francis.
- Lipinski's rule of five - Wikipedia.
- Open access in silico tools to predict the ADMET profiling of drug candid
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery - Dove Medical Press.
- A Beginner's Guide to QSAR Modeling in Cheminform
- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current St
- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery - JOCPR.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
- What is pharmacophore modeling and its applications?
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences.
- What is the significance of QSAR in drug design?
- QSAR and ML: A Powerful Combin
- The impact of pharmacophore modeling in drug design - ResearchG
- Databases Used in Drug Discovery Research – STING.
- Mastering Lipinski Rules for Effective Drug Development - bioaccess.
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- In Silico Tools and Software to Predict ADMET of New Drug Candidates - ResearchG
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
- Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium s
- Small Molecule Docking - KBbox: Methods.
- A Strategic Guide to Chemical Databases in Modern Drug Development - DrugPatentW
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
- Small molecule docking - Bonvin Lab.
- (PDF)
- 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 - Neovarsity.
- 13.2: How to Dock Your Own Drug - Chemistry LibreTexts.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Drug Discovery Websites and D
- PubChem.
- Tutorial 1 : A beginner's guide to in-silico drug discovery - YouTube.
- A Guide to In Silico Drug Design - PMC - PubMed Central.
- How to Use Deep Learning to Predict Drug Target Interactions - YouTube.
- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.
- A Guide to In Silico Drug Design - ResearchG
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxyl
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxyl
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjwave.org [rjwave.org]
- 9. jocpr.com [jocpr.com]
- 10. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 16. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 19. sting.sdu.edu.tr [sting.sdu.edu.tr]
- 20. drugpatentwatch.com [drugpatentwatch.com]
- 21. neovarsity.org [neovarsity.org]
- 22. drughunter.com [drughunter.com]
- 23. PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. KBbox: Methods [kbbox.h-its.org]
- 27. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. m.youtube.com [m.youtube.com]
- 30. dovepress.com [dovepress.com]
- 31. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 32. rasalifesciences.com [rasalifesciences.com]
- 33. researchgate.net [researchgate.net]
- 34. neovarsity.org [neovarsity.org]
- 35. researchgate.net [researchgate.net]
- 36. dromicslabs.com [dromicslabs.com]
- 37. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Iodoimidazo[1,2-a]pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This bicyclic 5-6 fused ring system is a cornerstone in the development of numerous therapeutic agents due to its broad spectrum of biological activities.[3][4] Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (a proton pump inhibitor) feature this versatile framework, underscoring its therapeutic significance.[1][2][4] The functionalization of the imidazo[1,2-a]pyridine ring system, particularly at the 3-position, is a key strategy in the synthesis of novel, biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for creating carbon-carbon bonds, offering a robust tool for the derivatization of this important scaffold.[5][6] This document provides a detailed guide to the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of its applications in drug discovery.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[6][7][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-iodoimidazo[1,2-a]pyridine to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > OTf.[8]
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9]
Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species and completing the cycle.[8]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic nitrogen heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives are central to numerous marketed drugs, including the anxiolytics and hypnotics Zolpidem and Alpidem, showcasing a vast spectrum of pharmacological activities such as anticancer, antiviral, and anti-inflammatory properties.[1][5] Beyond pharmaceuticals, this structural motif is valuable in materials science for its unique optical properties.[1][6]
Given its significance, the development of efficient and versatile synthetic routes to functionalized imidazo[1,2-a]pyridines is a primary objective for organic and medicinal chemists. While classical condensation methods exist, modern palladium-catalyzed cross-coupling reactions have revolutionized the construction and functionalization of this scaffold, offering unparalleled scope, efficiency, and functional group tolerance.[7][8][9] This guide provides an in-depth exploration of key palladium-catalyzed methodologies, delving into the mechanistic rationale behind experimental choices and presenting detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle
Understanding the fundamental catalytic cycle is paramount to troubleshooting and optimizing these reactions. Most palladium-catalyzed C-N and C-C bond formations pertinent to imidazo[1,2-a]pyridine synthesis operate via a Pd(0)/Pd(II) cycle. The choice of ligand, base, and solvent is critical as each component plays a distinct and vital role in facilitating the cycle's key steps.[10][11][12]
The general mechanism involves three primary stages: oxidative addition, transmetalation (for Suzuki-type) or amine coordination/deprotonation (for Buchwald-Hartwig type), and reductive elimination.[9][13] An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination and should be considered during optimization.[9]
Figure 1: General Catalytic Cycle for Buchwald-Hartwig Amination.
Core Methodologies & Strategic Considerations
Two dominant palladium-catalyzed strategies for accessing functionalized imidazo[1,2-a]pyridines are direct C-H functionalization and Buchwald-Hartwig C-N cross-coupling.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful, environmentally conscious method that avoids the pre-functionalization of starting materials.[7] For the imidazo[1,2-a]pyridine scaffold, the C3 position is the most nucleophilic and is preferentially functionalized.[14][15] This reaction typically involves the coupling of an existing imidazo[1,2-a]pyridine with an aryl halide (or pseudohalide).
-
The "Why": This approach is highly valued for its step-economy. Instead of building a complex pyridine precursor, a simple imidazo[1,2-a]pyridine can be directly coupled with a diverse range of aryl partners. The regioselectivity for the C3 position is an inherent electronic feature of the ring system, simplifying product outcomes.[16][17]
-
Catalyst System Rationale:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precursor that is reduced in situ to the active Pd(0) catalyst.[15]
-
Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are often essential.[17] The bulk facilitates the reductive elimination step, while the electron-donating nature promotes the initial oxidative addition of the aryl halide. For challenging substrates like aryl chlorides, specialized ligands are crucial.[18] Phosphine-free systems using very low catalyst loadings have also been developed for specific substrates, offering a cost-effective alternative.[15]
-
Base & Solvent: A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the proton abstraction step in the C-H activation mechanism.[12] Anhydrous, polar aprotic solvents like dioxane or DMF are often employed to ensure solubility of the reagents and the base.[12]
-
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[9][13] In the context of imidazo[1,2-a]pyridines, it can be applied in two primary ways:
-
Intermolecular Coupling: Reacting a 2-halo-imidazo[4,5-b]pyridine with an amine or an enolizable heterocycle.[14][19]
-
Intramolecular Cyclization: A tandem reaction involving an initial intermolecular C-N coupling followed by an intramolecular cyclization to form the fused ring system.
-
The "Why": This method provides a powerful tool for installing nitrogen-containing substituents onto a pre-formed imidazo[1,2-a]pyridine core or for constructing the core itself from suitably functionalized precursors.[8][20] The reaction is known for its exceptional functional group tolerance, allowing for the synthesis of complex molecules.[9]
-
Catalyst System Rationale:
-
Palladium & Ligand: The combination of Pd(OAc)₂ or Pd₂(dba)₃ with bidentate phosphine ligands like Xantphos is highly effective.[19] Xantphos, with its wide bite angle, is particularly adept at promoting the reductive elimination step to form the C-N bond, often preventing catalyst decomposition and increasing turnover numbers.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, though its reactivity can limit compatibility with sensitive functional groups like esters.[12][13] Weaker bases such as Cs₂CO₃ or K₃PO₄ are used for more delicate substrates.[12] The choice of base can significantly influence the reaction rate and even the catalyst's resting state.[21]
-
Solvent: Aprotic solvents like toluene and dioxane are standard, as they effectively solubilize the aryl halide and the catalyst complex while being compatible with the strong bases used.[10][11]
-
Experimental Protocols & Workflow
The following protocols are representative examples derived from established literature, designed to be robust and reproducible.
General Experimental Workflow
A standardized workflow is crucial for consistency and safety in palladium-catalyzed reactions. These reactions are typically sensitive to air and moisture, requiring inert atmosphere techniques.
Figure 2: Standard workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Phosphine-Free Direct C3-Arylation of Imidazo[1,2-a]pyridines
This protocol, adapted from methodologies demonstrating high efficiency at low catalyst loadings, describes the direct arylation of imidazo[1,2-a]pyridine with an aryl bromide.[15]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Pivalic Acid (PivOH) (0.3 mmol, 0.3 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
Procedure:
-
To a flame-dried Schlenk tube, add imidazo[1,2-a]pyridine, the aryl bromide, and potassium carbonate.
-
Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Add anhydrous DMF and pivalic acid via syringe.
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ in anhydrous DMF. Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.
Safety Note: Pivalic acid is corrosive. DMF is a skin and respiratory irritant. Handle all reagents in a well-ventilated fume hood.
Protocol 2: Buchwald-Hartwig Coupling for C2-Functionalization
This protocol is based on the synthesis of C2-substituted imidazo[4,5-b]pyridine analogues by coupling a halo-substituted core with a nucleophile, demonstrating the power of C-N bond formation.[19]
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (1.0 mmol, 1.0 equiv)
-
Enolizable Heterocycle (e.g., 2-pyridone) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Xantphos (0.075 mmol, 7.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
In a glovebox or under a positive flow of nitrogen, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the 2-halo-imidazo[4,5-b]pyridine and the enolizable heterocycle to the vial.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a heating block or oil bath set to 100-120 °C.
-
Stir the mixture for 16-24 hours. Monitor for completion by analyzing a quenched aliquot by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the C2-substituted product.
Safety Note: Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle them under an inert atmosphere. Dioxane is a suspected carcinogen. Perform all operations in a fume hood.
Data Summary: Catalyst System Performance
The selection of the catalyst system is paramount for achieving high yields and broad substrate scope. The tables below summarize typical conditions for the two primary methodologies.
Table 1: Representative Conditions for Direct C-H Arylation of Imidazo[1,2-a]pyridines
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Aryl Partner | Typical Yields | Reference |
| Pd(OAc)₂ | None (or PivOH) | K₂CO₃ | DMF | 130-150 | Aryl Bromides | 60-95% | [15] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110-130 | Aryl Tosylates | 70-90% | [17] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 120 | Aryl Chlorides | 55-85% | [18] |
| Pd(OAc)₂ | L1 | K₂CO₃ | Dioxane | 130 | Aryl Mesylates | 65-88% | [17] |
| L1 = 2-(2-(diisopropylphosphino)phenyl)-1-methyl-1H-indole |
Table 2: Representative Conditions for Buchwald-Hartwig C-N Coupling
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Nucleophile | Typical Yields | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Pyridones | 70-95% | [19] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Primary Amines | 80-98% | [9][12] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 110 | Secondary Amines | 65-90% | [21] |
| PdCl₂(Amphos)₂ | - | K₂CO₃ | Toluene | 100 | Anilines | 75-92% | [8] |
Conclusion
Palladium catalysis offers a robust and highly adaptable platform for the synthesis and functionalization of medicinally vital imidazo[1,2-a]pyridine derivatives. Methodologies like direct C-H arylation provide an atom-economical route for late-stage diversification, while the venerable Buchwald-Hartwig amination offers a reliable path for constructing key C-N bonds. A nuanced understanding of the catalytic cycle and the specific roles of the palladium source, ligand, base, and solvent is crucial for success. By carefully selecting these components based on the electronic and steric properties of the substrates, researchers can efficiently access a vast chemical space of novel imidazo[1,2-a]pyridine compounds for applications in drug discovery and beyond.
References
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading.
- Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one...
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes.
- Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Semantic Scholar.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
- Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts.
- Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing).
- Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Protocol for the Palladium-Catalyzed Aminocarbonylation of Iodoimidazo[1,2-a]pyridines: A Guide for Drug Discovery and Development
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous marketed drugs and clinical candidates, including Zolpidem and Alpidem.[1][2][3] Amide derivatives of this core, in particular, exhibit a wide spectrum of pharmacological activities, making their efficient synthesis a critical task for drug development professionals.[4][5] This application note provides a detailed, field-proven protocol for the palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines, a robust method for installing the carboxamide moiety. We present two primary methodologies: a high-pressure reaction using carbon monoxide gas and a more accessible alternative employing a solid CO surrogate. This guide explains the causality behind experimental choices, offers step-by-step instructions, and includes critical safety and handling information to ensure reliable and safe execution.
Introduction: The Significance of Imidazo[1,2-a]pyridine Carboxamides
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heterocycle that has garnered immense interest from synthetic and medicinal chemists. Its rigid structure and unique electronic properties make it an ideal scaffold for interacting with various biological targets.[6][7] The introduction of a carboxamide functional group onto this core is a common strategy in drug design to modulate properties such as target affinity, selectivity, and pharmacokinetics. For instance, 8-carboxamide derivatives have been investigated as potent 5-HT4 receptor agonists for gastrointestinal disorders.[4]
Palladium-catalyzed carbonylation reactions are among the most powerful methods for forming C-C and C-N bonds, allowing for the direct introduction of a carbonyl group from a simple carbon monoxide source.[8][9] This protocol focuses on the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines, leveraging the high reactivity of the carbon-iodine bond to achieve efficient and selective amide synthesis.
Reaction Mechanism and Logic
The catalytic cycle for the palladium-catalyzed aminocarbonylation of an aryl halide is a well-established process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The process begins with the oxidative addition of the iodoimidazo[1,2-a]pyridine to a low-valent Palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step.[8][10] Subsequently, carbon monoxide coordinates to the palladium center and undergoes migratory insertion into the Pd-Aryl bond to form an acyl-palladium complex. The final step is a nucleophilic attack by the amine on the acyl-palladium intermediate, followed by reductive elimination, which releases the desired amide product and regenerates the active Pd(0) catalyst.[11][12]
Figure 1: General Mechanism for Palladium-Catalyzed Aminocarbonylation.
Experimental Protocols
This section details two validated methods for the aminocarbonylation of iodoimidazo[1,2-a]pyridines. Protocol A utilizes high-pressure carbon monoxide gas, ideal for high throughput and rapid reaction times. Protocol B employs a solid CO surrogate, molybdenum hexacarbonyl [Mo(CO)₆], which is more suitable for laboratories not equipped for high-pressure gas reactions.[8][13]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| Iodoimidazo[1,2-a]pyridine | ≥97% | Commercially Available | Substrate |
| Amine (e.g., Morpholine, Piperidine) | ≥98% | Commercially Available | Nucleophile |
| Palladium Catalyst | See Protocols | Commercially Available | Catalyst |
| Base (e.g., Et₃N, DBU) | Anhydrous | Commercially Available | Acid Scavenger |
| Solvent (e.g., DMF, Toluene) | Anhydrous | Commercially Available | Reaction Medium |
| Carbon Monoxide (CO) Gas | High Purity | Gas Supplier | Protocol A Only |
| Molybdenum Hexacarbonyl [Mo(CO)₆] | ≥98% | Commercially Available | Protocol B Only |
| Stainless Steel Autoclave | --- | --- | Protocol A Only |
| Two-Vial Reaction System | --- | --- | Protocol B Only |
| Standard Glassware & Schlenk Line | --- | --- | For inert atmosphere |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| TLC Plates (Silica gel 60 F₂₅₄) | --- | --- | Reaction Monitoring |
| Column Chromatography Supplies | --- | --- | Purification |
Protocol A: High-Pressure CO Gas Method
This protocol is adapted from the work of Keglevich et al. and is particularly effective for achieving high yields and selectivity.[4]
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, place the palladium catalyst (e.g., SILP-Pd, 1.4 mol%) into a glass liner suitable for the stainless-steel autoclave.[4]
-
Reagent Addition: To the glass liner, add the iodoimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), the desired amine (0.5 mmol, 2.5 equiv.), the base (0.25 mmol, 1.25 equiv.), and the anhydrous solvent (2 mL).
-
Autoclave Assembly: Seal the glass liner inside the stainless-steel autoclave.
-
Pressurization: Purge the autoclave with CO gas three times before pressurizing to the desired pressure (e.g., 5-30 bar).
-
Reaction: Place the autoclave on a stirrer/hotplate and heat to the specified temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 3-21 hours).[4]
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess CO gas in a well-ventilated fume hood.
-
Work-up and Purification: Proceed to Section 4 for detailed work-up and purification steps.
Table 1: Optimized Reaction Conditions (Protocol A) [4]
| Substrate | Amine | Catalyst | Base | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) |
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | SILP-Pd | Et₃N | DMF | 100 | 30 | 7 | 94 |
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 92 |
| 8-Iodoimidazo[1,2-a]pyridine | Morpholine | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 95 |
| 6-Iodo-2-methylimidazo... | Piperidine | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 93 |
Protocol B: Mo(CO)₆ as a Solid CO Surrogate
This method avoids the need for a high-pressure CO gas cylinder by generating CO in situ. A two-vial system is employed to separate the CO generation from the aminocarbonylation reaction, which is crucial when using substrates with reducible functional groups (like nitro groups).[8][13]
Figure 2: Two-Vial System for CO Surrogate Method.
Step-by-Step Procedure:
-
Vial 1 (CO Generation): In a standard reaction vial (Vial 1), place Mo(CO)₆ (66 mg, 0.25 mmol, 0.5 equiv.).
-
Vial 2 (Aminocarbonylation): In a separate vial (Vial 2), add the iodoimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), Pd(PPh₃)₄ (29 mg, 5 mol%), the amine (1.0 mmol, 2.0 equiv.), and a base such as Et₃N (139 μL, 1.0 mmol, 2.0 equiv.). For less reactive amines like anilines, the addition of DMAP (61 mg, 0.5 mmol, 1.0 equiv) is recommended.[8]
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) to each vial.
-
Assembly: Connect the two vials with a bridging tube and ensure the system is sealed with gas-tight caps.
-
CO Release: Using a syringe, add DBU (112 μL, 0.75 mmol, 1.5 equiv.) to Vial 1 to initiate the release of CO gas.
-
Reaction: Place the entire assembly on a stirrer/hotplate and heat to 65-85 °C with stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, open the system in a fume hood. Combine the contents of Vial 2 for work-up as described in Section 4.
Product Work-up and Purification
A standard aqueous work-up is typically sufficient to remove the bulk of inorganic salts and polar reagents before final purification.[14]
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the solvent (e.g., DMF, Toluene, Dioxane).
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc, ~20 mL). Transfer the solution to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with 1 M citric acid solution (10 mL) to remove basic impurities like excess amine and DBU/Et₃N.[14]
-
Wash with 1 M sodium bicarbonate solution (10 mL) to remove any acidic byproducts.[14]
-
Finally, wash with saturated sodium chloride (brine) solution (10 mL) to reduce the amount of dissolved water in the organic layer.[14]
-
-
Drying and Filtration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the pure amide product.
Safety and Handling Precautions
Chemical Hazard Overview:
-
Carbon Monoxide (CO): Extremely toxic, flammable, and odorless gas. All operations involving CO gas must be conducted in a certified, well-ventilated fume hood. Use a CO detector.[2]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions or when dry and exposed to air.[3][4] Handle under an inert atmosphere (e.g., Argon) and do not add dry catalyst to hot organic solvents.[15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][10]
-
Molybdenum Hexacarbonyl [Mo(CO)₆]: Toxic solid. Handle in a fume hood and avoid inhalation of dust.
-
Solvents and Reagents: Anhydrous solvents (DMF, Toluene, Dioxane) and bases (DBU, Et₃N) are flammable and/or corrosive. Handle with appropriate care and PPE.
Waste Disposal:
-
Dispose of all chemical waste, especially heavy metal (palladium) waste, according to institutional and local environmental regulations.[3][16]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst; ensure Pd(0) source is not oxidized. |
| Insufficient CO pressure/generation | Check for leaks in the system (Protocol A). Ensure DBU is added to Mo(CO)₆ to initiate CO release (Protocol B). | |
| Poor quality reagents | Use anhydrous solvents and freshly distilled amines/bases. | |
| Formation of Byproducts | Double carbonylation (ketoamide) | Lower CO pressure and increase temperature.[4] |
| Dehalogenation of starting material | Ensure an inert atmosphere; use a less reactive base. | |
| Difficulty in Purification | Persistent palladium contamination | Consider passing the crude product through a plug of silica or using a palladium scavenger.[16] |
Conclusion
The palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines is a highly effective and versatile method for the synthesis of medicinally relevant amide derivatives. By providing protocols that utilize both high-pressure CO gas and a convenient solid CO surrogate, this guide offers researchers flexible and reliable pathways to access these valuable compounds. Careful attention to the mechanistic principles, reaction conditions, and safety protocols outlined herein will enable drug development professionals to successfully implement this powerful transformation in their synthetic campaigns.
References
-
Keglevich, G., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link][4][15][17][18][19][20]
-
Sköld, C., et al. (2012). Aminocarbonylations employing Mo(CO)6 and a bridged two-vial system: allowing the use of nitro group substituted aryl iodides and aryl bromides. The Journal of Organic Chemistry, 77(24), 11393-8. [Link][13]
-
Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link][10][11]
-
Larhed, M., et al. (2012). Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System: Allowing the Use of Nitro Group Substituted Aryl Iodides and Aryl Bromides. ACS Publications. [Link][8]
-
Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link][1]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][2]
-
Ferreira, L. A. P., et al. (2026). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][3]
-
Hartwig Group. (2025). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. [Link][10]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link][6]
-
ResearchGate. (n.d.). Mechanism of aminocarbonylation reaction. [Link][12]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link][7]
-
ResearchGate. (n.d.). Aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (1) in the presence... [Link][17]
-
Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. [Link][5]
-
ResearchGate. (2024). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link][18]
-
Hartwig, J. F., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC - PubMed Central. [Link][8]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link][21]
-
MH Chem. (2022). Palladium Carbon catch fire with MeOH-Important tips how to handle. YouTube. [Link][15]
-
OUCI. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link][19]
-
Singh, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link][22]
-
PubMed. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2- a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link][20]
-
University of North Georgia. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. [Link][14]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 4. honrel.com [honrel.com]
- 5. colonialmetals.com [colonialmetals.com]
- 6. citycollegekolkata.org [citycollegekolkata.org]
- 7. Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. huaruicarbon.com [huaruicarbon.com]
- 11. Aminocarbonylation using CO surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aminocarbonylations employing Mo(CO)6 and a bridged two-vial system: allowing the use of nitro group substituted aryl iodides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. airus.unisalento.it [airus.unisalento.it]
- 18. Palladium-catalyzed aminocarbonylation of aryl iodides with amides and N-alkyl anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-catalysed aminocarbonylation of diiodopyridines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate in Medicinal Chemistry
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the embedded nitrogen atoms offer key hydrogen bonding and coordination sites. This scaffold is the foundation for therapeutics such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (cardiotonic agent).[1][3] In the realm of oncology, imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, including PI3K, FLT3, and c-KIT, making them a focal point in the development of targeted cancer therapies.[4][5][6][7]
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a highly versatile building block designed for the efficient exploration of this chemical space. The ester at the 8-position provides a handle for further derivatization, for instance, into amides, which are common functionalities in kinase inhibitors. The true synthetic power of this reagent, however, lies in the iodine atom at the 3-position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid introduction of diverse molecular fragments. This guide provides detailed protocols and mechanistic insights for the synthesis of this key intermediate and its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to accelerate their drug discovery programs.
Synthesis of the Core Building Block: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available ethyl 2-aminopyridine-3-carboxylate. The first step involves the construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C-3 position.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-8-carboxylate
This protocol is based on the classical condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[8][9]
Materials:
-
Ethyl 2-aminopyridine-3-carboxylate
-
Chloroacetaldehyde (50% w/w solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add ethyl 2-aminopyridine-3-carboxylate (1.0 eq) and ethanol to make a 0.5 M solution.
-
Add sodium bicarbonate (2.0 eq) to the suspension.
-
Add chloroacetaldehyde (1.5 eq, 50% w/w in water) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Ethyl imidazo[1,2-a]pyridine-8-carboxylate as a solid.
Protocol 2: Regioselective C-3 Iodination
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. This protocol utilizes a metal-free, ultrasound-assisted iodination for a green and efficient transformation.[1][10]
Materials:
-
Ethyl imidazo[1,2-a]pyridine-8-carboxylate
-
Molecular iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, dissolve Ethyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in ethanol.
-
Add molecular iodine (0.6 eq) and TBHP (2.0 eq) to the solution.
-
Place the sealed tube in an ultrasonic bath and irradiate at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be used directly in the subsequent coupling reactions or further purified by recrystallization or column chromatography if necessary.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-3 position of the imidazo[1,2-a]pyridine core and a wide array of aryl and heteroaryl boronic acids or esters. This reaction is fundamental in constructing biaryl structures, which are prevalent in kinase inhibitors.[11]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
PdCl₂(dppf) or Pd(PPh₃)₄
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or DME/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyridine derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 75 | 85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 95 | 80-90 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of the C-3 iodo position with terminal alkynes, a crucial transformation for generating compounds with linear, rigid linkers or for accessing further functionalities.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).
Mechanistic Rationale: The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, leading to the final product after reductive elimination.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 25-50 | 75-90 |
| Pd(PPh₃)₄ / CuI | DIPA | THF | 25-60 | 70-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical step in the synthesis of many pharmaceuticals.[1][9] This reaction couples the C-3 position with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Mechanistic Rationale: Similar to the other cross-coupling reactions, the process starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The amine then coordinates to the palladium center, and following deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the catalyst. The choice of phosphine ligand is crucial for the efficiency of this reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, phosphine ligand, and base to a reaction vessel.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100-110 | 70-90 |
| Pd(OAc)₂ / BINAP | NaOt-Bu | 1,4-Dioxane | 90-100 | 75-95 |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the C-3 iodo group in key cross-coupling reactions provide a rapid and efficient means to generate diverse libraries of compounds based on the privileged imidazo[1,2-a]pyridine scaffold. The protocols outlined in this guide offer reliable methods for researchers to leverage this key intermediate in their pursuit of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
References
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). PubMed Central (PMC). [Link]
-
Salih, K. S. M., & Baqi, Y. (2021). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of Molecular Structure, 1243, 130837. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35839–35850. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). PubMed Central (PMC). [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]
-
Sonogashira cross-coupling of 3a–c with terminal alkynes to afford... (n.d.). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22353–22369. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PubMed Central (PMC). [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 894–900. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (n.d.). PubMed Central (PMC). [Link]
Sources
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a "Privileged" Structure
An In-Depth Guide to the Application of Imidazo[1,2-a]pyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is widely recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] The structural rigidity of the fused rings, combined with the electronic properties endowed by the nitrogen atoms, allows for precise three-dimensional arrangements of substituents, facilitating high-affinity interactions with enzymes and receptors.
Marketed drugs containing this scaffold, such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis), underscore its therapeutic relevance and success in drug development.[3][4][5] Ongoing research continues to uncover novel applications for this remarkable heterocycle in diverse and challenging therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6] This guide provides a detailed overview of key applications, mechanisms of action, and practical protocols for researchers engaged in the discovery and development of imidazo[1,2-a]pyridine-based therapeutics.
Application I: Central Nervous System (CNS) Disorders - Modulators of GABA-A Receptors
The most prominent success of the imidazo[1,2-a]pyridine scaffold lies in its application to CNS disorders, particularly as sedative-hypnotics and anxiolytics. Drugs like Zolpidem and Alpidem exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8]
Mechanism of Action: Positive Allosteric Modulation
Unlike GABA itself, which binds at the orthosteric site between α and β subunits, imidazo[1,2-a]pyridine-based drugs like Zolpidem bind to a specific site on the GABA-A receptor, known as the benzodiazepine (BZ) site.[7] This binding event is allosteric, meaning it modulates the receptor's activity without directly activating it. Specifically, it enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.[8] This widespread dampening of neuronal signaling results in sedation and hypnosis.[7]
Zolpidem exhibits a notable selectivity for GABA-A receptors containing the α1 subunit, which is thought to be responsible for its potent hypnotic effects with weaker muscle-relaxant and anticonvulsant properties compared to non-selective benzodiazepines.[9][10]
Caption: GABA-A receptor modulation by Zolpidem.
Protocol: Radioligand Binding Assay for GABA-A Receptor
This protocol outlines a competitive binding assay to determine the affinity of a novel imidazo[1,2-a]pyridine derivative for the benzodiazepine site of the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Rat cortical tissue homogenate (source of GABA-A receptors).
-
[³H]-Flumazenil (radioligand).
-
Test imidazo[1,2-a]pyridine compound.
-
Diazepam (positive control).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and diazepam in the Tris-HCl buffer.
-
Assay Setup: In test tubes, combine 100 µL of rat cortical homogenate, 50 µL of [³H]-Flumazenil (final concentration ~1 nM), and 50 µL of either buffer (for total binding), a high concentration of unlabeled diazepam (10 µM, for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the tubes at 4°C for 60 minutes to allow the binding to reach equilibrium. Causality Note: Low temperature is used to minimize degradation of receptors and ligands by proteases.
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application II: Oncology - Targeting Cancer Cell Proliferation and Survival
Imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines including breast, lung, and melanoma.[6][11] Their mechanism of action is diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A frequently reported mechanism for the anticancer effects of imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][12] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and it is often hyperactivated in cancer. Certain imidazo[1,2-a]pyridines have been shown to reduce the phosphorylation levels of Akt and mTOR, key kinases in this cascade.[11][13] This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis (programmed cell death).[11][12][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Protocol: MTT Cell Viability Assay
This protocol measures the cytotoxic effect of an imidazo[1,2-a]pyridine compound on cancer cells by assessing metabolic activity.
Objective: To determine the IC50 value of a test compound in a cancer cell line (e.g., HCC1937 breast cancer cells).[12][14]
Materials:
-
Cancer cell line (e.g., HCC1937).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Test imidazo[1,2-a]pyridine compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplate.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and cells with medium containing DMSO vehicle (negative control).
-
Incubation: Incubate the plate for 48-72 hours. Causality Note: This duration allows for multiple cell cycles, ensuring the compound's effect on proliferation can be observed.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct the absorbance values by subtracting the blank reading.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Application III: Infectious Diseases - Novel Antimicrobial and Antitubercular Agents
The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for identifying compounds with potent activity against bacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[15][16]
Mechanism of Action: Targeting Bacterial Processes
Imidazo[1,2-a]pyridine derivatives exert their antimicrobial effects through various mechanisms:
-
Antitubercular Activity: A significant breakthrough was the discovery of imidazo[1,2-a]pyridine amides (IPAs) that target the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[5] Inhibition of this complex disrupts cellular respiration and ATP synthesis, leading to bacterial death. The clinical candidate Telacebec (Q203) belongs to this class and is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[15][16]
-
Antibacterial Activity: Other derivatives have been shown to target bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication.[17] By binding to the ATP-binding site of the GyrB subunit, these compounds inhibit its activity, leading to a bactericidal effect.[17]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Objective: To determine the MIC of a test compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (S. aureus).
-
Mueller-Hinton Broth (MHB).
-
Test imidazo[1,2-a]pyridine compound.
-
Vancomycin (positive control).
-
Sterile 96-well microplate.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The result can be confirmed by adding a viability indicator like resazurin.
Synthetic Protocols for Imidazo[1,2-a]pyridine Scaffolds
The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the numerous synthetic routes available for its construction. These methods allow for the introduction of diverse substituents at various positions, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: Classic Condensation Reaction
One of the most fundamental methods involves the condensation of a 2-aminopyridine with an α-halogenocarbonyl compound.[4]
Reaction: 2-Aminopyridine + α-Bromoketone → Imidazo[1,2-a]pyridine
Materials:
-
Substituted 2-aminopyridine.
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone).
-
Solvent (e.g., Ethanol or DMF).
-
Base (optional, e.g., NaHCO₃ or K₂CO₃).
Procedure:
-
Dissolve the 2-aminopyridine (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the α-bromoketone (1.1 mmol).
-
Add a base like sodium bicarbonate (2 mmol) to neutralize the HBr formed during the reaction.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine.
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
This powerful multicomponent reaction (MCR) allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from readily available starting materials.[18][19]
Reaction: 2-Aminopyridine + Aldehyde + Isocyanide → 3-Aminoimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine.
-
An aldehyde (e.g., furfural).
-
An isocyanide (e.g., cyclohexyl isocyanide).
-
Catalyst (e.g., Sc(OTf)₃ or other Lewis acid).
-
Solvent (e.g., Methanol).
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) in methanol (5 mL), add the aldehyde (1 mmol) and the isocyanide (1 mmol).
-
Add the catalyst (e.g., 10 mol% Sc(OTf)₃).
-
Stir the reaction mixture at room temperature or gentle heat (40-60°C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.
Summary of Key Imidazo[1,2-a]pyridine-Based Drugs and Candidates
| Drug/Candidate | Therapeutic Area | Mechanism of Action (Primary Target) | Development Status |
| Zolpidem [7][9] | Insomnia | Positive allosteric modulator of GABA-A (α1 selective) | Marketed |
| Alpidem [20][21] | Anxiety | Positive allosteric modulator of GABA-A / PBR ligand | Withdrawn (Hepatotoxicity)[20][22] |
| Saripidem [4][5] | Anxiety | Anxiolytic agent | Investigational |
| Minodronic acid [3][4] | Osteoporosis | Farnesyl pyrophosphate synthase inhibitor | Marketed |
| Telacebec (Q203) [15][16] | Tuberculosis | Cytochrome bc1 complex (QcrB) inhibitor | Phase II Clinical Trials |
| IMPY [23][24] | Alzheimer's Diagnosis | Binds to β-amyloid plaques | Preclinical/Imaging Agent |
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold continues to demonstrate its immense value in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent drug-like properties provide an excellent starting point for optimization.[1][3] Current research is expanding its applications beyond the CNS into critical areas like multi-drug resistant cancers and infectious diseases.[5][6][25] Future efforts will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel mechanisms of action, and applying this versatile scaffold to an even broader range of challenging diseases.
References
- Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- Antoci, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Drug Central. (n.d.). alpidem.
- Britannica. (2026). Zolpidem.
- PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate. (n.d.).
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Semantic Scholar. (n.d.).
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Aliwaini, S., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- Wikipedia. (n.d.). Alpidem.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed Central. (2025).
- Kumar, A., et al. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Semantic Scholar. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Wikipedia. (n.d.). Zolpidem.
- PubMed. (n.d.).
- Patsnap Synapse. (2024).
- Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- Washington University School of Medicine. (n.d.). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain.
- Google Patents. (n.d.). Process for the synthesis of zolpidem.
- National Center for Biotechnology Information. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 8. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. [PDF] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells | Semantic Scholar [semanticscholar.org]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. alpidem [drugcentral.org]
- 21. Alpidem - Wikipedia [en.wikipedia.org]
- 22. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Iodine-Catalyzed Synthesis of Imidazopyridines
Abstract: This document provides a comprehensive guide for the synthesis of imidazopyridine scaffolds using molecular iodine as an efficient, environmentally benign catalyst. Imidazopyridines are a privileged class of N-heterocycles, forming the core of numerous pharmaceutical agents. Traditional synthetic routes often rely on metal catalysts or harsh reaction conditions. This application note details a robust, metal-free, one-pot multicomponent protocol that leverages the mild Lewis acidity and oxidative properties of iodine. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol with optimization data, and discuss the characterization of the resulting products. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to employ sustainable and scalable methods for constructing valuable heterocyclic frameworks.
Introduction: The Case for Iodine Catalysis
Imidazopyridines are a cornerstone in modern drug discovery, with derivatives exhibiting a vast range of bioactivities, including anticancer, anti-inflammatory, and antiviral properties.[1] Marketed drugs such as Zolpidem and Alpidem feature this heterocyclic core, highlighting its pharmaceutical significance.[2] Consequently, the development of efficient and sustainable synthetic methodologies for this scaffold is of paramount importance.
Molecular iodine (I₂) has emerged as a powerful catalyst in organic synthesis due to its compelling advantages: it is inexpensive, readily available, non-toxic, and highly tolerant of air and moisture.[3][4] Unlike many transition metal catalysts, iodine is an environmentally friendly option, aligning with the principles of green chemistry.[5] Its utility stems from its ability to act as a mild Lewis acid, activating carbonyl groups and facilitating key bond-forming events under neutral and mild conditions.[4][6] This protocol focuses on a multicomponent reaction (MCR) strategy, which enhances efficiency by combining several operational steps into a single pot, thereby reducing waste and saving time.[7]
Mechanistic Rationale: The Role of Molecular Iodine
The iodine-catalyzed synthesis of imidazopyridines typically proceeds through a one-pot, three-component reaction. A plausible mechanism, based on extensive studies, involves several key steps where iodine plays a crucial catalytic role.[6][7]
Initially, molecular iodine activates the methyl ketone (e.g., acetophenone) via its mild Lewis acidic character, facilitating its oxidation to a more reactive phenylglyoxal intermediate.[6][7] In some protocols, dimethyl sulfoxide (DMSO) can serve as both the solvent and the terminal oxidant in this step.[1][5] Subsequently, the highly electrophilic phenylglyoxal undergoes condensation with a 2-aminopyridine derivative. The resulting intermediate then reacts with the third component (such as dimedone or barbituric acid) and undergoes an intramolecular cyclization and dehydration sequence to yield the final imidazopyridine product.
Control experiments have shown that while in-situ generation of hydroiodic acid (HI) can contribute to catalysis, the primary role is often attributed to molecular iodine's Lewis acidity, which activates carbonyl groups throughout the reaction sequence.[6][7]
Caption: A simplified diagram of the proposed reaction mechanism.
Experimental Application & Protocols
This section provides a detailed protocol for the synthesis of imidazopyridine derivatives. The procedure is based on an optimized, ultrasonication-assisted method, which offers high yields and short reaction times.[7]
Materials and Reagents
-
Starting Materials: Substituted acetophenones, substituted 2-aminopyridines, dimedone.
-
Catalyst: Molecular Iodine (I₂).
-
Solvent: Distilled water.
-
Equipment: Ultrasonic bath, round-bottom flask (10-25 mL), magnetic stirrer and stir bar, TLC plates (silica gel 60 F₂₅₄), standard laboratory glassware.
-
Workup & Purification: Saturated Na₂S₂O₃ solution, ethyl acetate, sodium sulfate, column chromatography apparatus, silica gel (100-200 mesh).
Optimization of Reaction Conditions
The efficiency of the iodine-catalyzed synthesis is sensitive to catalyst loading and the choice of solvent. As summarized in the table below, optimal results for the model reaction between 2-aminopyridine, acetophenone, and dimedone were achieved using 20 mol % of iodine in water.[6][7] Using other iodine sources like NaI or KI resulted in significantly lower yields.[6] Water is a preferred green solvent, and its unique properties, such as high polarity and hydrogen bonding, can promote reactivity.[6][7]
| Entry | Catalyst (mol %) | Solvent | Time (min) | Yield (%) |
| 1 | I₂ (10) | Water | 60 | 72 |
| 2 | I₂ (15) | Water | 45 | 85 |
| 3 | I₂ (20) | Water | 30 | 94 |
| 4 | I₂ (25) | Water | 30 | 94 |
| 5 | I₂ (20) | Ethanol | 60 | 68 |
| 6 | I₂ (20) | DMSO | 60 | 75 |
| 7 | KI (20) | Water | 90 | Trace |
| 8 | No Catalyst | Water | 120 | No Reaction |
| Data synthesized from optimization studies reported in the literature.[6][7] |
General Synthetic Procedure
The following workflow outlines the setup for a typical reaction.
Caption: Experimental workflow for the synthesis of imidazopyridines.
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the respective acetophenone derivative (1.0 mmol) and molecular iodine (20 mol %, 0.2 mmol, ~51 mg) in 4.0 mL of distilled water.
-
Initial Activation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 30 minutes. This step facilitates the in-situ formation of the phenylglyoxal intermediate.[7]
-
Addition of Reagents: To the reaction mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).
-
Final Reaction: Irradiate the flask in the ultrasonic bath for an additional 30 minutes at room temperature. The reaction progress should be monitored by TLC.
-
Reaction Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure imidazopyridine derivative.
Product Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. The structures are typically elucidated by:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups present in the molecule.
This protocol has been successfully scaled up to the gram scale, demonstrating its robustness and potential for larger-scale industrial applications.[6][7]
Safety and Handling
-
Molecular Iodine: Iodine is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organic Solvents: Ethyl acetate and other solvents used for extraction and chromatography are flammable. Avoid open flames and ensure proper ventilation.
-
Ultrasonication: While sonication does not significantly elevate the bulk temperature in this short reaction time, prolonged sonication can cause heating.[7] Monitor the reaction vessel temperature.
Conclusion
The molecular iodine-catalyzed synthesis of imidazopyridines represents a highly efficient, economical, and sustainable methodology.[7] This approach avoids the use of toxic metals and harsh reagents, offering high product yields in short reaction times under mild, often aqueous, conditions.[2][7] The operational simplicity and scalability make this protocol a valuable tool for researchers in academia and industry for the rapid construction of diverse and pharmaceutically relevant imidazopyridine libraries.
References
-
Jadhav, S. D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Yadav, G., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Industrial Applications of Iodine: Catalysis, Dyes, and Beyond. Inno Pharmchem. [Link]
-
Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry. [Link]
-
Jadhav, S. D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Center for Biotechnology Information. [Link]
-
Ghorai, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link]
-
Ghorai, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate. [Link]
-
Gomathi, A., et al. (2017). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Saha, P., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]
-
Pimparkar, S., & Akamanchi, K. G. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews. [Link]
-
Ghorai, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link]
-
ResearchGate. (2002). (PDF) Iodine in Organic Synthesis. ResearchGate. [Link]
-
Riemer, A., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Molecules. [Link]
-
Ghorai, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ResearchGate. [Link]
Sources
- 1. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate - A Versatile Intermediate for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a key chemical intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs.[1][2][3][4] This document details the physicochemical properties, synthesis, and key applications of this intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, alongside a case study in the synthesis of PI3K inhibitors.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention due to its wide spectrum of biological activities.[1][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Saripidem feature this scaffold, highlighting its therapeutic importance.[1][4] The versatility of this core allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties.
This compound is a strategically designed intermediate. The key features that contribute to its utility are:
-
The Imidazo[1,2-a]pyridine Core: Provides the foundational structure with inherent biological relevance.
-
The C3-Iodo Group: The iodine atom at the 3-position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties at this position.[5]
-
The C8-Ester Group: The ethyl carboxylate at the 8-position acts as a synthetic handle for further modifications, such as amidation, or can influence the electronic properties and solubility of the molecule.
This combination of features makes it a powerful building block for creating diverse chemical libraries for drug discovery and for the synthesis of targeted, complex molecules.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a research chemical is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 1262409-63-1 | [6][7][8] |
| Molecular Formula | C₁₀H₉IN₂O₂ | [6] |
| Molecular Weight | 316.09 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [9] |
| Purity | ≥95% (typical) | [6] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. | [6] |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Synthesis of the Intermediate
The synthesis of this compound can be achieved through a multi-step process, beginning with a substituted 2-aminopyridine. A representative synthetic route is outlined below.
Protocol 1: Synthesis of this compound
Step 1: Cyclization to form the imidazo[1,2-a]pyridine core.
-
To a solution of Ethyl 2-aminopyridine-3-carboxylate (1.0 equiv.) in ethanol, add a 45% aqueous solution of chloroacetaldehyde (1.2 equiv.).
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl imidazo[1,2-a]pyridine-8-carboxylate. This cyclization is a well-established method for forming the imidazo[1,2-a]pyridine scaffold.[8]
Step 2: Iodination at the C3 position.
-
Dissolve Ethyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 equiv.) in acetonitrile in a flask protected from light.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.[5]
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo group of the title compound is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[7][10]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Protocol 2: Typical Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the 3-substituted product.
Causality Note: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[7][11] This reaction is highly valuable for accessing conjugated enynes and arylalkynes, which are precursors to a wide range of complex molecules and materials.
Protocol 3: Typical Sonogashira Coupling
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, such as CuI (3-10 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Add an amine base, which often serves as both the base and part of the solvent system (e.g., triethylamine or diisopropylamine).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed, as monitored by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Causality Note: The copper(I) co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. The amine base is required to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.
Protocol 4: Typical Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-6 mol%).
-
Add this compound (1.0 equiv.), the primary or secondary amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).
-
Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.
-
Seal the tube and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality Note: Sterically bulky and electron-rich phosphine ligands are critical for the success of this reaction. They facilitate the oxidative addition of the aryl iodide and the final reductive elimination step, which forms the C-N bond. The strong base is required to deprotonate the amine, forming the active nucleophile.[12]
Case Study: Synthesis of a PI3K Inhibitor Precursor
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making PI3K an attractive target for cancer therapy.[13][14] Many PI3K inhibitors feature nitrogen-rich heterocyclic cores, including the imidazo[1,2-a]pyridine scaffold. This compound is an ideal starting point for the synthesis of analogues in this class.
The synthetic strategy involves an initial Buchwald-Hartwig amination to install a key nitrogen-containing substituent at the C3 position. The ester at C8 can then be hydrolyzed to the corresponding carboxylic acid, which serves as an anchor point for amide coupling with various amine-containing fragments. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. The design of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives has been shown to be a successful strategy for identifying potent PI3Kα inhibitors.[13][14]
Conclusion
This compound is a high-value chemical intermediate with broad applicability in modern synthetic organic chemistry. Its pre-functionalized imidazo[1,2-a]pyridine core allows for efficient and modular synthesis of complex molecules. The C3-iodo and C8-ester groups provide orthogonal synthetic handles for diversification, particularly through robust and well-understood palladium-catalyzed cross-coupling reactions. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in drug discovery and materials science to leverage this versatile building block in their synthetic endeavors.
References
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Wikipedia. (n.d.).
- Taylor & Francis Online. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
- PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Chemistry LibreTexts. (2023).
- Acros Pharmatech. (n.d.).
- J&K Scientific. (n.d.).
- BLDpharm. (n.d.).
- Semantic Scholar. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-8-carboxylic acid, 3-iodo-, ethyl ester.
- PubMed Central. (n.d.).
- Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategies for the Scale-Up Synthesis of Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anxiolytic, hypnotic, anti-cancer, antiviral, and antitubercular properties.[2][3][4] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and the clinical candidate Telacebec (antitubercular) underscore the therapeutic importance of this heterocyclic system.[3][5]
As drug candidates progress from discovery to preclinical and clinical development, the demand for kilogram-scale quantities of the active pharmaceutical ingredient (API) necessitates robust, efficient, and safe synthetic routes. Translating a laboratory-scale synthesis into a viable manufacturing process presents significant challenges, including thermal management, reagent handling, purification, and cost-effectiveness. This guide provides a detailed overview of established and modern strategies for the scale-up synthesis of imidazo[1,2-a]pyridines, offering field-proven insights and detailed protocols for process chemists and drug development professionals.
Section 1: Foundational Synthetic Strategies & Scale-Up Considerations
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with a two-carbon synthon, typically an α-halocarbonyl compound.[6][7] This classic approach, often referred to as the Chichibabin reaction, forms the basis for many scalable syntheses.
Core Reaction Mechanism: The synthesis generally proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine with the α-haloketone, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the ketone, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[6]
Key Challenges in Scale-Up:
-
Exothermicity: The initial N-alkylation step can be highly exothermic, posing a significant safety risk in large reactors if not properly controlled. Heat management requires jacketed reactors with efficient cooling and carefully controlled reagent addition rates.
-
Reagent Handling: Many synthetic routes for blockbuster drugs like Zolpidem have historically involved hazardous reagents like thionyl chloride or sodium cyanide, which require stringent safety protocols and specialized equipment for large-scale handling.[5]
-
Byproduct Formation: Side reactions can become more pronounced at scale, complicating purification and reducing overall yield. For instance, in the synthesis of Zolpidem, dimer formation has been noted as a potential side-product.[5]
-
Purification: While laboratory-scale purifications often rely on chromatography, this method is generally not economically viable for multi-kilogram production. Developing robust crystallization or extraction procedures is critical for isolating the final product with high purity.
Section 2: Modern Strategies for Scalable Synthesis
To address the challenges of traditional batch synthesis, modern process chemistry has embraced several advanced methodologies.
One-Pot and Multicomponent Reactions (MCRs)
Combining multiple reaction steps into a single operation ("one-pot") significantly improves process efficiency by reducing handling, solvent waste, and cycle time.[8] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are particularly powerful, allowing the construction of complex imidazo[1,2-a]pyridines from three or more starting materials in a single step.[4][9][10]
Causality Behind the Choice: The primary driver for employing MCRs at scale is process intensification. By minimizing intermediate isolation steps, MCRs reduce capital and operational costs, decrease waste, and often lead to higher overall yields.[8] For example, a gram-scale synthesis of an imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivative was successfully demonstrated using a one-pot sequential GBB-3CR/Pd(II)-catalyzed process.[11]
Microwave-Assisted Synthesis (MAS)
Microwave irradiation can dramatically accelerate reaction times by enabling rapid and uniform heating.[12] While often used for rapid library synthesis in drug discovery, its application in process scale-up is emerging.
Causality Behind the Choice: The main advantage of MAS is speed, which allows for rapid process optimization. However, scaling microwave reactors beyond the kilogram level presents significant engineering challenges. It is most valuable for producing initial batches of material for preclinical studies or for synthesizing key intermediates where conventional heating is inefficient.
Continuous Flow Chemistry
Continuous flow synthesis is arguably the most transformative technology for modern, safe, and efficient scale-up. Reagents are pumped through a network of tubes and reactors where they mix and react.
Causality Behind the Choice:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, effectively mitigating dangerous exotherms.
-
Enhanced Safety: Small reaction volumes at any given time drastically reduce the risk associated with hazardous reagents or unstable intermediates.
-
Reproducibility and Control: Precise control over parameters like temperature, pressure, and residence time leads to higher product consistency and purity.
-
Scalability: Production is scaled by running the system for longer periods ("scaling out") rather than using larger, more dangerous reactors. A fully automated, multi-step continuous flow synthesis of highly functionalized imidazo[1,2-a]heterocycles has been developed, demonstrating the power of this technology to produce libraries of compounds without isolating intermediates.[13][14]
Section 3: Comparative Analysis and Workflow Visualization
Table 1: Comparison of Scale-Up Synthesis Strategies
| Parameter | Batch Process Optimization | Microwave-Assisted Synthesis (MAS) | Continuous Flow Chemistry |
| Scalability | Well-established for tons | Limited (grams to few kgs) | Highly scalable by "scaling-out" |
| Safety (Thermal) | Moderate to High Risk | Moderate Risk | Very Low Risk |
| Reaction Time | Hours to Days | Minutes to Hours | Seconds to Minutes |
| Process Control | Moderate | Moderate to High | Very High |
| Capital Cost | High (large reactors) | Moderate | Moderate to High (pumps, reactors) |
| Footprint | Large | Small | Small |
| Ideal Use Case | Established, high-volume manufacturing | Rapid optimization, intermediate kgs | Process development, high-potency APIs, hazardous chemistry |
Visualization of Synthesis Workflows
The choice between batch and flow processing is a critical decision in process development. The following diagram illustrates a logical workflow for selecting a scale-up strategy.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Answering the call of synthetic chemists navigating the complexities of heterocyclic chemistry, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. As a key building block in medicinal chemistry and drug development, optimizing its synthesis is critical for accelerating research pipelines.
This guide is structured as a direct, question-and-answer resource, mirroring the interactive support provided by a Senior Application Scientist. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common synthetic hurdles.
Proposed Synthetic Pathway
The synthesis of this compound is best approached via a two-step sequence. First, the cyclization to form the core imidazo[1,2-a]pyridine ring system, followed by a regioselective electrophilic iodination at the electron-rich C3 position.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Q1: My overall yield for this compound is consistently low. How can I diagnose the problem?
A1: Low overall yield is a multi-faceted problem that can originate from either the initial cyclization (Step 1) or the final iodination (Step 2), or from purification losses. A systematic approach is required.
Diagnostic Workflow:
Caption: Decision tree for diagnosing the source of low yield.
Troubleshooting Step 1 (Cyclization):
-
Reagent Quality: Ensure the starting aminopyridine is pure. Impurities can inhibit the initial nucleophilic attack.
-
Base Selection: The choice of base is critical. A non-nucleophilic base like sodium bicarbonate or potassium carbonate is often used. Stronger bases might lead to side reactions.
-
Temperature: While heat is often required, excessive temperatures can lead to polymerization or decomposition of the starting materials. A temperature screen from 80°C to reflux is recommended.
Troubleshooting Step 2 (Iodination):
-
Iodinating Agent: The choice and handling of the iodinating agent are paramount.
-
N-Iodosuccinimide (NIS): Generally provides a clean reaction. Ensure it is fresh, as it can decompose over time. It is a powerful electrophile source.[1]
-
Molecular Iodine (I₂): Often requires an oxidant to generate the more electrophilic I+ species in situ. Without an oxidant, the reaction can be sluggish or fail completely.[2]
-
-
Oxidant (if using I₂): tert-Butyl hydroperoxide (TBHP) is an effective and environmentally benign oxidant for this purpose. The I₂/TBHP system has been shown to be highly effective for the C3-iodination of imidazo[1,2-a]pyridines.[2]
-
Solvent: The reaction solvent can dramatically influence yield. Green solvents like ethanol are often preferred. A recent study demonstrated that an ethanol/water mixture under ultrasonic irradiation can significantly accelerate the reaction and improve yields.[2][3]
Q2: My iodination reaction produces multiple spots on TLC, and the desired product is difficult to isolate. What are the likely side products?
A2: The primary side product is often the unreacted starting material. However, other isomers or degradation products can form.
-
Cause - Incomplete Reaction: The most common reason for multiple spots is an incomplete reaction. The C3 position is highly activated, but if the conditions are not optimal (e.g., insufficient temperature, depleted iodinating agent, short reaction time), you will have a mixture of starting material and product.
-
Cause - Di-iodination: While less common due to the deactivating effect of the first iodine atom, di-iodination at other positions on the ring is possible under harsh conditions or with a large excess of the iodinating agent.
-
Cause - Decomposition: Imidazo[1,2-a]pyridines can be sensitive to strongly acidic or oxidative conditions. If using an acid catalyst or a very strong oxidant, you might be degrading your product. The I₂/TBHP system is generally mild enough to avoid this.[2]
Solution:
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the iodinating agent. A large excess can promote side reactions.
-
Monitor the Reaction: Follow the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Purification Strategy: If side products are close in polarity, consider switching from standard silica gel chromatography to a different stationary phase (e.g., alumina) or using reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is iodination so specific to the C3 position of the imidazo[1,2-a]pyridine ring?
A1: The high regioselectivity is a direct result of the electronic properties of the fused ring system. The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocycle. Molecular orbital calculations and resonance structures show that the C3 position on the imidazole ring bears the highest electron density and is therefore the most nucleophilic site. This makes it highly susceptible to attack by electrophiles like I⁺. This inherent reactivity is a cornerstone of its synthetic utility.
Caption: Simplified mechanism for electrophilic C3-iodination.
Q2: What are the advantages of using ultrasound irradiation for this synthesis?
A2: Ultrasound irradiation (USI) is a modern green chemistry technique that offers several significant advantages over conventional heating.[2]
-
Rate Acceleration: The acoustic cavitation caused by ultrasound creates localized high-pressure and high-temperature zones, dramatically accelerating reaction rates. Reactions that might take hours with conventional heating can often be completed in minutes.[2]
-
Improved Yields: By promoting more efficient mass transfer and activating the reacting species, USI can lead to higher isolated yields and fewer side products.
-
Energy Efficiency: It is a more energy-efficient method compared to maintaining a high temperature for an extended period.
-
Atom Economy: In some cases, USI can maximize the efficiency of the reagents, leading to better atom economy.[2]
Q3: My starting material is Ethyl 2-amino-3-pyridinecarboxylate. How will the carboxylate group at the C8-equivalent position affect the iodination?
A3: The ethyl carboxylate group (-COOEt) is an electron-withdrawing group (EWG). Its presence on the pyridine ring will have a modest electronic effect on the imidazole ring.
-
Reactivity: The EWG will slightly decrease the overall electron density of the bicyclic system, making it slightly less nucleophilic than an unsubstituted imidazo[1,2-a]pyridine. This may require slightly more forcing conditions (e.g., a modest increase in temperature or reaction time) to achieve full conversion compared to substrates with electron-donating groups.
-
Regioselectivity: The C3 position remains the most electron-rich and nucleophilic site, so the high regioselectivity for C3-iodination is expected to be maintained. Studies on various substituted imidazo[1,2-a]pyridines confirm that both electron-donating and electron-withdrawing groups on the pyridine ring are well-tolerated, still affording the C3-iodinated product in good to excellent yields.[2]
Data Summary & Recommended Protocols
Table 1: Comparison of Iodination Conditions for Imidazo[1,2-a]pyridines
| Entry | Iodine Source | Oxidant/Additive | Solvent | Method | Time | Yield (%) | Reference |
| 1 | I₂ | TBHP | EtOH | Ultrasound | 30 min | 80-95% | [2] |
| 2 | I₂ | None | EtOH | Conventional | 8 h | Trace | [2] |
| 3 | TBAI | TBHP | EtOH | Conventional | 8 h | Trace | [2] |
| 4 | NIS | TFA (cat.) | CH₃CN | Conventional | 10 min | >90% | [1] |
Yields are generalized from cited literature for various 2-substituted imidazo[1,2-a]pyridines and serve as a comparative guide.
Recommended Protocol: Ultrasound-Assisted C3-Iodination
This protocol is adapted from a highly efficient and green method reported in the literature.[2]
-
Setup: To a Schlenk tube, add Ethyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq.), molecular iodine (I₂) (0.6 eq.), and ethanol (0.1 M concentration).
-
Reagent Addition: Add tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq.) to the mixture.
-
Reaction: Place the sealed Schlenk tube in an ultrasonic cleaning bath. Irradiate the mixture for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to neutralize excess iodine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.
References
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. National Center for Biotechnology Information, [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. National Center for Biotechnology Information, [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Royal Society of Chemistry, [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. ACS Publications, [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC. National Center for Biotechnology Information, [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library, [Link]
-
C3‐Iodination of imidazo[1,2‐a]pyridines | Download Scientific Diagram. ResearchGate, [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI, [Link]
-
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Center for Biotechnology Information, [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. National Center for Biotechnology Information, [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences, [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal, [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate, [Link]
-
This compound. Acros Pharmatech, [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal, [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Center for Biotechnology Information, [Link]
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. ResearchGate, [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC. National Center for Biotechnology Information, [Link]
Sources
Technical Support Center: Purification of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the typical characteristics and stability of this compound?
A1: this compound is a halogenated heteroaromatic compound. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous drugs.[1][2][3] The iodine atom at the 3-position is a key functional group for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6]
Like many iodo-substituted aromatic compounds, it may exhibit sensitivity to light and heat, which can lead to gradual decomposition and discoloration. It is advisable to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Troubleshooting Low Yield and Recovery
Q2: I have a low yield of my target compound after the initial work-up. What are the potential causes and how can I improve the recovery?
A2: Low yield can stem from several factors, from an incomplete reaction to losses during extraction and purification.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[7] If the reaction is sluggish, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.
-
Extraction Losses: The solubility of your compound in the extraction solvent is crucial. While dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) are commonly used, ensure you are performing a sufficient number of extractions (e.g., 3 x 30 mL) to maximize recovery from the aqueous layer.[1] A salting-out effect, by saturating the aqueous layer with NaCl, can also enhance the partitioning of your product into the organic phase.
-
Precipitation Issues: If the product is expected to precipitate from the reaction mixture, ensure the solution is cooled sufficiently and for an adequate amount of time. In some cases, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation.
Column Chromatography Challenges
Q3: I am having difficulty purifying my compound using silica gel column chromatography. The separation is poor, and I'm getting mixed fractions. What can I do?
A3: Poor separation during column chromatography is a common issue. Here are several parameters to consider for optimization:
-
Solvent System (Eluent): The choice of eluent is critical. For imidazo[1,2-a]pyridine derivatives, mixtures of hexane and ethyl acetate are frequently employed.[7][8][9] Start with a low polarity eluent (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity. A shallow gradient can significantly improve the separation of closely eluting compounds.
-
Sample Loading: Overloading the column is a primary cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to identify the optimal eluent for separation. The ideal Rf value for the target compound on TLC should be between 0.2 and 0.4 for good separation on a column.
-
Silica Gel Quality: Ensure you are using high-quality silica gel with a suitable mesh size (e.g., 230-400 mesh) for flash chromatography.[7]
Below is a decision-making workflow for optimizing column chromatography:
Caption: Workflow for optimizing column chromatography.
Q4: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A4: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the silica. The imidazo[1,2-a]pyridine ring system can be sensitive to acidic conditions.[4]
-
Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v), before packing the column. This can help to prevent the degradation of acid-sensitive compounds.
-
Alternative Stationary Phases: If degradation persists, consider using a different stationary phase, such as neutral alumina or a reverse-phase C18 silica gel, for your purification.
-
Speed of Purification: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can sometimes reduce the contact time and thus the extent of degradation.
Recrystallization and Final Purity
Q5: I have isolated my product after column chromatography, but it is not crystalline and the purity is still not optimal. What are my options?
A5: If column chromatography does not yield a product of sufficient purity or if the product is an oil, recrystallization is an excellent subsequent purification step.
-
Solvent Selection for Recrystallization: The key to successful recrystallization is finding a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even in the hot solvent.
-
Common Recrystallization Solvents: For compounds like this compound, you might consider solvents such as ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[1]
-
Recrystallization Protocol:
-
Dissolve the impure compound in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
The following diagram illustrates the decision-making process for choosing a purification method:
Caption: Decision tree for purification strategy.
Identification of Impurities
Q6: I see persistent impurity spots on my TLC plate even after purification. What are the likely impurities and how can I identify them?
A6: Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminopyridine precursor or N-iodosuccinimide (NIS) if used for iodination.[4]
-
De-iodinated Product: The iodo-group can sometimes be labile, leading to the formation of Ethyl imidazo[1,2-a]pyridine-8-carboxylate.
-
Regioisomers: Depending on the synthetic route, other iodinated isomers might be formed.
-
Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if the reaction or work-up conditions are too basic or acidic for prolonged periods.[4]
Identification Techniques:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying impurities. Look for characteristic signals of the starting materials or byproducts.
-
Mass Spectrometry (MS): Can help to identify the molecular weight of the impurities, providing clues to their structure.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and resolve closely related impurities.[10]
By carefully analyzing the data from these techniques, you can identify the impurities and devise a more targeted purification strategy.
References
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction † - Semantic Scholar. (2019-11-15).
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023-12-13).
- Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - NIH. (n.d.).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.).
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023-05-18).
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018-05-07).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. (n.d.).
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction - Sci-Hub. (n.d.).
- 3-Iodo-8-methoxyimidazo[1,2-a]pyridine - Benchchem. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.).
Sources
- 1. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sci-hub.ru [sci-hub.ru]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of these reactions and achieve optimal results in your synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization through cross-coupling is a critical step in the development of novel therapeutics.[1][2]
I. Understanding the Substrate: this compound
The reactivity of our substrate is dictated by several key features:
-
The Imidazo[1,2-a]pyridine Core: This electron-rich heterocyclic system can present challenges, such as catalyst inhibition through coordination of the pyridine nitrogen to the metal center.
-
The 3-Iodo Substituent: The carbon-iodine bond at the 3-position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The reactivity of this bond is generally high, making it a suitable handle for various transformations.[3][4]
-
The Ethyl 8-Carboxylate Group: This electron-withdrawing group on the pyridine ring plays a significant role in modulating the electronic properties of the entire scaffold. It can facilitate the oxidative addition step, which is often rate-limiting, by making the imidazopyridine ring more electron-deficient.[5][6]
II. Frequently Asked Questions (FAQs)
Here we address some common questions encountered when performing cross-coupling reactions with this substrate.
Q1: Which type of cross-coupling reaction is most suitable for this substrate?
A1: The Suzuki-Miyaura coupling is an excellent starting point due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally milder reaction conditions.[3][4] Other viable options include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for C-C bond formation with alkenes.[7][8][9]
Q2: What is a good starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
A2: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is a robust choice. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective in promoting the catalytic cycle and preventing catalyst deactivation.[10][11] A common starting point would be Pd(PPh₃)₄, although more modern catalyst systems often provide better yields and turnover numbers.[3]
Q3: How does the ethyl 8-carboxylate group affect the reaction?
A3: The electron-withdrawing nature of the ester group is generally beneficial for the oxidative addition step of the catalytic cycle.[5][6] This can lead to faster reaction times and potentially allow for the use of less reactive coupling partners or lower catalyst loadings. However, it's important to choose a base that is compatible with the ester functionality to avoid hydrolysis, especially at elevated temperatures.
Q4: My reaction is sluggish or not going to completion. What should I investigate first?
A4: When troubleshooting a sluggish reaction, first ensure that your reagents and solvents are of high purity and anhydrous (where required). Degassing the reaction mixture thoroughly to remove oxygen is critical to prevent catalyst oxidation and side reactions like boronic acid homocoupling.[12] Next, consider screening different ligands, bases, and solvents. The choice of these components can have a dramatic impact on the reaction outcome.
Q5: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A5: The formation of palladium black indicates catalyst decomposition, where the active soluble palladium species aggregates into inactive metallic palladium. This is a common deactivation pathway. To mitigate this, consider using more robust ligands that stabilize the palladium center, such as bulky biarylphosphine ligands or NHC ligands.[10] Lowering the reaction temperature or using a pre-catalyst that generates the active Pd(0) species more slowly and controllably can also be beneficial.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly decomposing. | • Use a well-defined Pd(0) precatalyst. • If using a Pd(II) source, ensure appropriate reducing conditions are present. • Switch to a more robust ligand (e.g., Buchwald-type biarylphosphines, NHC ligands) to stabilize the catalyst.[10] |
| Poor Reagent Quality: Impure starting materials, degraded boronic acid, or wet solvents. | • Purify starting materials. • Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). • Use anhydrous and properly degassed solvents. | |
| Inappropriate Base: The base may be too weak, too strong (causing substrate/product degradation), or poorly soluble. | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For substrates with base-sensitive groups, a milder base may be necessary. • Ensure the base is finely powdered for better solubility and reactivity. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture. | • Rigorously degas all solvents and the reaction mixture before adding the catalyst. • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[12] |
| Protodeboronation: Hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen. | • Use anhydrous conditions. • Switch to a more stable boronic ester. • A milder base might reduce the rate of this side reaction.[12] | |
| Hydrodehalogenation: Reduction of the starting iodo-compound to the corresponding H-substituted imidazopyridine. | • This can be a sign of catalyst decomposition or a competing reaction pathway. • Optimize the ligand and base combination. A more electron-rich ligand might favor the desired cross-coupling pathway. | |
| Inconsistent Results | Variability in Reagent Quality or Reaction Setup: Minor differences in water content, oxygen exposure, or reagent purity. | • Standardize your experimental procedure, including degassing time and method. • Use reagents from the same batch for a series of experiments. • Ensure thorough mixing, especially for heterogeneous mixtures. |
IV. Experimental Protocols
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be necessary for specific coupling partners.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Process
Catalytic Cycle and Troubleshooting Workflow
To better understand the reaction mechanism and the troubleshooting process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A workflow for troubleshooting low-yielding reactions.
VI. References
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Marion, N., & Nolan, S. P. (2012). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 45(7), 987-999. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Negishi Cross Coupling Reaction. Chem-Station Int. Ed. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
L-Shaped Heterobidentate Imidazo[1,5-α]pyridin-3-ylidene (N,C)-Ligands for Oxidant-Free Au(I)/Au(III) Catalysis. National Institutes of Health. [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
-
Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. ResearchGate. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. pubs.rsc.org. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing Home. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. RSC Publishing. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]
Sources
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Chemistry of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and functionalization of this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your experiments are both successful and reproducible.
Introduction: The Utility and Challenges of a Privileged Scaffold
This compound is a key intermediate in medicinal chemistry, valued for its rigid, bicyclic core, which is a common feature in many biologically active compounds. The imidazo[1,2-a]pyridine scaffold itself is known for a wide range of pharmacological activities. The true synthetic power of this molecule, however, lies in the C3-iodo and C8-ester functionalities. The carbon-iodine bond at the 3-position is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Despite its utility, the successful application of this compound is not without its challenges. The molecule's stability can be compromised under certain reaction conditions, leading to decomposition and the formation of unwanted byproducts. This guide will address these stability issues head-on, providing you with the knowledge to anticipate, diagnose, and resolve these problems effectively.
General Handling and Storage
Before delving into specific reaction troubleshooting, it is crucial to handle and store this compound correctly to ensure its integrity.
-
Storage: Like many iodo-heterocycles, this compound can be sensitive to light and heat. It is recommended to store it in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent potential photochemical or oxidative degradation.
-
Handling: When weighing and transferring the solid, avoid prolonged exposure to ambient light and air. For reactions, it is best practice to use freshly opened or properly stored material.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the problems you may encounter during your experiments.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: I am performing a Suzuki/Sonogashira/Buchwald-Hartwig coupling with this compound, but I am seeing very low conversion of my starting material. What are the likely causes and how can I fix this?
Answer: Low or no product yield is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this problem:
1. Inadequate Inert Atmosphere:
-
Causality: Palladium(0) catalysts, the active species in these cross-coupling reactions, are highly sensitive to oxygen. Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. In Sonogashira reactions, oxygen can also promote the undesirable homocoupling of the alkyne partner (Glaser coupling).
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This involves:
-
Using dry, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Thoroughly evacuating and backfilling the reaction vessel with an inert gas at least three times before adding reagents.
-
Maintaining a positive pressure of inert gas throughout the reaction.
-
2. Inactive Catalyst or Ligand:
-
Causality: The palladium source and phosphine ligands can degrade over time. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ, and this process can sometimes be inefficient. Phosphine ligands are susceptible to oxidation.
-
Solution:
-
Use a fresh batch of palladium catalyst and ligand.
-
Consider using a pre-formed, air-stable palladium precatalyst which can generate the active Pd(0) species more reliably.
-
For Sonogashira reactions, ensure the copper(I) co-catalyst (e.g., CuI) is fresh, as it can oxidize over time.
-
3. Suboptimal Reaction Parameters:
-
Causality: The choice of base, solvent, and temperature is critical and substrate-dependent. An inappropriate choice can lead to a stalled reaction.
-
Solution: The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Suzuki Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos | PPh₃, Xantphos | Xantphos, BINAP, tBuXPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, DIPEA | K₂CO₃, Cs₂CO₃, NaOtBu |
| Solvent | Dioxane/H₂O, Toluene, DME | THF, DMF, Acetonitrile | Toluene, Dioxane |
| Temperature | 80-110 °C | Room Temp to 80 °C | 80-110 °C |
A logical workflow for troubleshooting low conversion is presented below:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of a De-iodinated Byproduct
Question: My reaction is proceeding, but I am observing a significant amount of a byproduct that appears to be Ethyl imidazo[1,2-a]pyridine-8-carboxylate (i.e., the starting material without the iodine atom). What is causing this de-iodination?
Answer: The formation of a de-iodinated (or hydrodehalogenated) byproduct is a known side reaction for aryl iodides in palladium-catalyzed reactions. This occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner.
1. Reductive Dehalogenation:
-
Causality: This side reaction can be promoted by certain phosphine ligands, impurities in the reagents, or the solvent. For example, alcohols and even amines under certain conditions can act as hydride donors. Some phosphine ligands can undergo P-C bond cleavage to generate species that facilitate this pathway.
-
Solution:
-
Solvent Choice: If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene.
-
Base Choice: Ensure the base is anhydrous. The presence of water can sometimes contribute to this side reaction.
-
Ligand Screening: The choice of ligand can have a significant impact. If you are observing significant de-iodination, screen a few different phosphine ligands.
-
Additives: In some cases, the addition of a mild oxidant or a radical scavenger can suppress reductive dehalogenation, but this should be approached with caution as it can also interfere with the desired catalytic cycle.
-
2. Photochemical Decomposition:
-
Causality: Carbon-iodine bonds can be susceptible to homolytic cleavage upon exposure to UV light, leading to the formation of an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another reagent to form the de-iodinated product.
-
Solution:
-
Protect your reaction from light by wrapping the flask in aluminum foil. This is a simple but often overlooked solution.
-
The potential pathways for de-iodination are illustrated below:
Caption: Major pathways leading to de-iodination.
Issue 3: Saponification of the Ethyl Ester
Question: I am isolating my desired cross-coupled product, but I am also getting a significant amount of the corresponding carboxylic acid. Why is my ester being hydrolyzed?
Answer: The ethyl ester at the C8 position is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[1] This is a particularly common issue in cross-coupling reactions that require the use of a base.
-
Causality: The hydroxide ions (or other strong bases) required for the catalytic cycle can also act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated to the carboxylic acid during the acidic workup. This process is essentially irreversible under the reaction conditions.[1]
-
Solution:
-
Choice of Base: This is the most critical factor.
-
Avoid strong hydroxide bases like NaOH, KOH, and LiOH if possible.
-
Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally not strong enough to cause significant saponification and are good choices, especially for Sonogashira reactions.
-
-
Stoichiometry of the Base: Use the minimum amount of base necessary for the reaction to proceed efficiently. A large excess of base will increase the rate of saponification.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times and higher temperatures will increase the extent of ester hydrolysis.
-
Alternative Protecting Group: If saponification remains a persistent issue and the synthetic route allows, consider using a more robust ester, such as a tert-butyl ester, which is stable to basic conditions but can be cleaved with acid.
-
Frequently Asked Questions (FAQs)
Q1: Can I purify my product away from the de-iodinated byproduct? A1: Yes. The de-iodinated byproduct has a significantly different polarity compared to the iodo-starting material and the coupled product. Standard flash column chromatography on silica gel should provide good separation. A gradient elution system, for example, with ethyl acetate in hexanes, will typically elute the less polar de-iodinated compound before the more polar iodo-compound and the final product.
Q2: How can I monitor the reaction progress effectively? A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Co-spotting the reaction mixture with the starting material is essential. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: My reaction seems to stall after about 50% conversion. What should I do? A3: A stalled reaction can be due to catalyst decomposition. After ensuring the inert atmosphere is intact, you can try adding another portion (e.g., 0.5-1 mol%) of the palladium catalyst and ligand. If the reaction restarts, it is a clear indication of catalyst deactivation.
Experimental Protocols
The following are representative protocols for common cross-coupling reactions, incorporating best practices to minimize decomposition.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Copper-Free Sonogashira Coupling
Caption: Experimental workflow for a copper-free Sonogashira coupling.
References
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Operachem. (2024). Saponification-Typical procedures. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
Sources
Technical Support Center: Byproduct Identification in the Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during their synthetic endeavors. As a privileged scaffold in medicinal chemistry, the efficient synthesis of imidazo[1,2-a]pyridines is paramount.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and purity of your target compounds.
Section 1: Understanding Common Synthetic Routes and Their Mechanistic Pitfalls
The synthesis of imidazo[1,2-a]pyridines is most commonly achieved through a few key named reactions. Understanding the mechanisms of these reactions is the first step in predicting and identifying potential byproducts.
The Chichibabin Reaction and Related Aminations
The Chichibabin reaction is a classic method for producing 2-aminopyridine derivatives, which are key precursors for many imidazo[1,2-a]pyridine syntheses.[3][4] The reaction of pyridine with sodium amide can, however, lead to several side reactions.[3][4]
-
Dimerization: A significant side reaction is the dimerization of the pyridine substrate.[3]
-
Over-amination: The formation of 4-isomers can also occur, especially when the pyridine ring is substituted with electron-withdrawing groups.[4]
The subsequent condensation of 2-aminopyridines with α-halocarbonyl compounds is a widely used method for constructing the imidazo[1,2-a]pyridine core.[5][6]
Troubleshooting Flowchart: Chichibabin Reaction
Caption: Troubleshooting workflow for the Chichibabin reaction.
Multi-Component Reactions (MCRs)
Modern synthetic strategies often employ multi-component reactions to build molecular complexity in a single step.[1][2] The Groebke–Blackburn–Bienaymé reaction, for instance, condenses a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6]
While efficient, MCRs can present challenges in byproduct formation if the reaction conditions are not optimized.
-
Incomplete Reactions: Unreacted starting materials can contaminate the final product.
-
Side Reactions of Aldehydes: Aldehydes can undergo self-condensation or other side reactions.
Table 1: Common Byproducts in Multi-Component Syntheses
| Reactant | Potential Byproduct | Analytical Signature (1H NMR) |
| Aldehyde | Aldol condensation product | Presence of β-hydroxy carbonyl protons |
| Isocyanide | Hydrolyzed to corresponding amine | Appearance of broad N-H signals |
| 2-Aminopyridine | Unreacted starting material | Characteristic pyridine proton signals |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis and purification of imidazo[1,2-a]pyridines.
Q1: I have multiple spots on my TLC plate that are close in Rf value. How can I differentiate between my product and potential isomers?
A1: Isomeric byproducts are a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines. A comprehensive spectroscopic analysis is crucial for differentiation.[7]
-
¹H NMR: Pay close attention to the chemical shifts and coupling constants of the protons on the pyridine and imidazole rings. The substitution pattern significantly influences these values.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are also highly sensitive to the substitution pattern.
-
Mass Spectrometry (MS): While MS will give the same mass for isomers, fragmentation patterns can sometimes provide clues to the substitution pattern.
-
2D NMR Techniques: Techniques like NOESY and HMBC can be invaluable in establishing through-space and through-bond correlations, respectively, to definitively assign the structure.
Q2: My reaction yield is consistently low, even though my starting materials are consumed. What are the likely culprits?
A2: Low yields can be attributed to several factors:
-
Decomposition of Starting Materials or Product: Imidazo[1,2-a]pyridines can be sensitive to harsh reaction conditions. Consider lowering the reaction temperature or using milder reagents.
-
Formation of Soluble Byproducts: Some byproducts may be highly soluble in the workup solvents and are therefore lost during extraction.
-
Inefficient Purification: The polarity of your target compound and byproducts might be very similar, leading to co-elution during column chromatography. Experiment with different solvent systems for chromatography.
Q3: I am struggling with the purification of my imidazo[1,2-a]pyridine derivative. Are there any general tips?
A3: Purification can indeed be challenging. Here are some strategies:
-
Column Chromatography: Use a high-quality silica gel and consider using a gradient elution to improve separation. Sometimes, switching to a different stationary phase like alumina can be beneficial.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for purification. Experiment with different solvent pairs.
-
Preparative HPLC: For very difficult separations, preparative HPLC is a powerful tool.
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for identifying and mitigating common byproducts.
Protocol for Identification of Isomeric Byproducts
-
Obtain High-Resolution ¹H and ¹³C NMR Spectra: Ensure your sample is free of residual solvent.
-
Perform 2D NMR Experiments:
-
COSY: To establish proton-proton couplings within the same spin system.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which are key for connecting different fragments of the molecule.
-
NOESY: To identify through-space correlations between protons, which can help determine the relative stereochemistry.
-
-
Compare Experimental Data with Literature Values: If available, compare your spectroscopic data with reported data for known imidazo[1,2-a]pyridine isomers.[7]
Protocol for Mitigating Dimerization in Chichibabin-type Reactions
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor dimerization.
-
Concentration: Running the reaction at a lower concentration can reduce the rate of bimolecular side reactions.
-
-
Use a Different Aminating Agent: Explore alternative aminating agents that may have a lower propensity for side reactions.
-
Protecting Groups: If a specific functional group is promoting dimerization, consider protecting it before the amination step.
Byproduct Formation Pathway
Caption: General pathways for byproduct formation.
Section 4: Advanced Analytical Techniques
For particularly challenging cases, advanced analytical techniques may be necessary.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can be used to separate complex mixtures and obtain fragmentation data for each component, aiding in structural elucidation.
-
Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of your byproduct, X-ray diffraction provides unambiguous structural confirmation.
References
-
Chichibabin reaction. In Wikipedia. Retrieved from [Link]
-
Chichibabin reaction. In Grokipedia. Retrieved from [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Retrieved from [Link]
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect.
-
Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2017). ResearchGate. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]
-
Imidazopyridine derivatives from the Chichibabin reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. Retrieved from [Link]
-
Chichibabin pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Retrieved from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
This guide is intended for researchers, scientists, and drug development professionals working with Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. Here, we provide a comprehensive technical support center, including frequently asked questions (FAQs) and in-depth troubleshooting guides to address stability challenges encountered during experimental work. Our focus is on providing practical, evidence-based solutions to ensure the integrity and reliability of your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of this compound.
Q1: My solid-state this compound has started to discolor (e.g., turning yellow or brown) over time. What is the likely cause?
A1: Discoloration of solid-state iodoaromatic compounds is often an initial sign of degradation, primarily due to photosensitivity. The carbon-iodine (C-I) bond is susceptible to cleavage upon exposure to light, especially UV radiation, which can initiate radical reactions leading to colored impurities.[1] To a lesser extent, thermal stress can also contribute to discoloration.
Q2: I've observed a loss of potency in my stock solution of this compound, which is stored at room temperature. What are the potential degradation pathways?
A2: Several degradation pathways could be at play. The most probable are:
-
Photodegradation: If the solution is not protected from light, the C-I bond can cleave, leading to de-iodination.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially if the solvent contains water and is at a non-neutral pH. This will form the corresponding carboxylic acid.[2]
-
Oxidation: The imidazo[1,2-a]pyridine ring system, particularly the electron-rich imidazole moiety and the pyridine nitrogen, can be susceptible to oxidation, especially if the solvent is not degassed or if exposed to atmospheric oxygen over time.
Q3: What are the ideal storage conditions for both solid and solution forms of this compound?
A3:
-
Solid Form: Store in a tightly sealed amber vial or a container wrapped in aluminum foil in a cool, dark, and dry place.[1][3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
-
Solution Form: Prepare solutions fresh whenever possible. If storage is necessary, use degassed solvents and store in amber vials or foil-wrapped containers at -20°C.[1]
Q4: I need to perform a reaction under heating with this compound. Are there any thermal stability concerns?
A4: Yes, thermal stress can promote degradation. While the imidazo[1,2-a]pyridine core is relatively stable, the C-I bond is the weakest point. Prolonged heating can lead to homolytic cleavage of the C-I bond, initiating side reactions. It is advisable to conduct reactions at the lowest effective temperature and for the shortest duration necessary.
II. Troubleshooting Guides: Addressing Specific Stability Issues
This section provides detailed troubleshooting for common stability problems, including potential causes and recommended solutions.
Issue 1: Rapid Degradation Observed During Photochemical Reactions or upon Exposure to Light
-
Symptoms:
-
Rapid discoloration of the compound or reaction mixture.
-
Appearance of new, unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC).
-
Low yield of the desired product in light-mediated reactions.
-
-
Root Cause Analysis: The primary cause is the photolability of the C-I bond. The energy from UV or even high-intensity visible light can be sufficient to break this bond, generating highly reactive radical species. These radicals can then abstract hydrogen from solvents or other molecules, leading to de-iodination, or participate in various other side reactions.
-
Solutions & Preventative Measures:
-
Exclusion of Light: Conduct all manipulations, including weighing, dissolution, and reaction setup, under subdued lighting. Use a yellow or red safelight where possible.[1] All glassware should be amber-colored or wrapped securely in aluminum foil.[1]
-
Inert Atmosphere: Photochemical degradation can be exacerbated by the presence of oxygen.[5] Purge all solvents with an inert gas (argon or nitrogen) prior to use and maintain an inert atmosphere over the reaction mixture.
-
Use of Antioxidants: For some applications, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may help to quench radical chain reactions.[3] However, ensure the antioxidant does not interfere with your intended chemistry.
-
Issue 2: Formation of a More Polar Impurity During Work-up or in Solution
-
Symptoms:
-
A new, more polar spot appears on TLC (lower Rf value).
-
A new peak with a shorter retention time appears in reverse-phase HPLC.
-
Changes in the pH of unbuffered solutions.
-
-
Root Cause Analysis: This is a classic sign of ester hydrolysis, where the ethyl ester of your compound is converted to the corresponding carboxylic acid. This reaction is catalyzed by the presence of acid or base.[2] Water is a necessary reactant.
-
Solutions & Preventative Measures:
-
pH Control: During aqueous work-ups, use buffered solutions to maintain a neutral pH (around 6-7.5). Avoid strong acids or bases unless they are a required part of the reaction.
-
Anhydrous Conditions: For storage of solutions, use anhydrous solvents to minimize the availability of water for hydrolysis.
-
Temperature Control: Hydrolysis rates increase with temperature. Store solutions at low temperatures (-20°C) to slow down this process.[4]
-
Issue 3: General Loss of Purity with Multiple Unidentified Byproducts
-
Symptoms:
-
Multiple new peaks observed in the HPLC chromatogram, often referred to as a "dirty" chromatogram.
-
Difficulty in purifying the compound, with impurities co-eluting with the product.
-
A gradual decrease in the main peak area over time with a poor mass balance.
-
-
Root Cause Analysis: This often points towards oxidative degradation. The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system, making it susceptible to oxidation.[6] This can be initiated by atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF or dioxane), or trace metal ions. Oxidation can lead to the formation of N-oxides or degradation of the imidazole ring.
-
Solutions & Preventative Measures:
-
Use of High-Purity, Degassed Solvents: Always use freshly distilled or high-purity solvents. It is crucial to degas solvents to remove dissolved oxygen.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric oxygen.
-
Addition of Antioxidants: For long-term storage of solutions, consider adding antioxidants. These can be radical scavengers (e.g., BHT) or reducing agents (e.g., a small amount of ascorbic acid).[3]
-
Use of Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[5]
-
| Summary of Stability Issues and Solutions | |
| Degradation Pathway | Primary Cause(s) |
| Photodegradation | Exposure to UV/visible light |
| Hydrolysis | Presence of water, acid/base catalysis |
| Oxidation | Exposure to oxygen, peroxides, metal ions |
| Thermal Degradation | High temperatures |
III. Experimental Protocols
This section provides detailed protocols for assessing and mitigating the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[7]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.[8]
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm or 280 nm), or Mass Spectrometry for identification.
-
Column Temperature: 30°C.
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
The method is considered "stability-indicating" if all peaks are well-resolved.
IV. Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
V. References
-
Gupta, A., et al. (2022). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. Journal of Pharmaceutical and Biomedical Analysis, 220, 114962. [Link]
-
Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]
-
Di Girolamo, D., et al. (2025). Deiodinases' Inhibitors: A Double-Edged Sword. IMR Press.
-
Di Girolamo, D., et al. (2025). Deiodinases' Inhibitors: A Double-Edged Sword. PubMed. [Link]
-
Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar.
-
Patel, R., et al. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis.
-
U.S. Environmental Protection Agency. (n.d.). Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity. NIH. [Link]
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
-
Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
The Journal of Organic Chemistry. (2026, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. ACS Publications. [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. [Link]
-
ResearchGate. (2025, August 7). Inhibition of thyroid type 1 deiodinase activity by flavonoids.
-
DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]
-
Endocrine Abstracts. (2021). Identification of iodothyronine deiodinase 2 inhibitors among FDA-approved drug library using high throughput screening. [Link]
-
National Taiwan Normal University. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules.
-
Kaur, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. dispendix.com [dispendix.com]
- 5. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo vs. 6-Iodo Imidazo[1,2-a]pyridines in Cross-Coupling Reactions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount in drug discovery programs, with halogenated intermediates, particularly iodo-derivatives, serving as versatile handles for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth comparison of the reactivity of two key isomers, 3-iodoimidazo[1,2-a]pyridine and 6-iodoimidazo[1,2-a]pyridine, in palladium-catalyzed cross-coupling reactions, offering field-proven insights and experimental data to inform synthetic strategy.
The Decisive Influence of Iodine Positioning
The location of the iodine atom on the imidazo[1,2-a]pyridine ring profoundly dictates its reactivity in popular cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This difference arises from the distinct electronic and steric environments of the C3 and C6 positions. The C3 position, situated on the electron-rich imidazole ring, and the C6 position, on the electron-deficient pyridine ring, exhibit disparate reactivities that can be strategically exploited.
dot
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 6-Iodoimidazo[1,2-a]pyridine
This protocol is a representative procedure for the efficient arylation at the C6 position.
Materials:
-
6-Iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Degassed Water
Procedure:
-
To a microwave vial, add 6-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and sodium carbonate.
-
Add a 4:1 mixture of DME and degassed water.
-
Purge the vial with argon for 10 minutes.
-
Add Pd(PPh₃)₄ to the vial under a stream of argon.
-
Seal the vial and heat in a microwave reactor at 120 °C for 15-30 minutes. The causality for using microwave irradiation is to significantly shorten reaction times and often improve yields.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine
This protocol details a standard procedure for alkynylation at the C3 position.
Materials:
-
3-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodo-2-phenylimidazo[1,2-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times. The strict exclusion of air and moisture is critical for the stability and activity of the catalyst.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Conclusion and Strategic Implications
The reactivity of iodoimidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the iodine substituent. The C6 position, located on the electron-deficient pyridine ring, is significantly more reactive than the C3 position on the electron-rich imidazole ring. This differential reactivity provides a powerful tool for medicinal chemists to achieve selective functionalization. For the synthesis of 6-substituted derivatives, milder reaction conditions and a broader range of coupling partners can often be employed. Conversely, the functionalization of the 3-iodo isomer may require more forcing conditions, carefully selected ligands, and consideration of the electronic nature of other substituents on the scaffold. A thorough understanding of these reactivity patterns is essential for the efficient and strategic design of novel imidazo[1,2-a]pyridine-based drug candidates.
References
-
Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Gueiffier, A., et al. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 17(9), 10683–10707. [Link]
-
El Kazzouli, S., et al. (2011). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. Tetrahedron, 67(29), 5343-5349. [Link]
-
Gueiffier, A., et al. (2001). (Hetero)Arylation of 6-Halogenoimidazo[1,2-a]pyridines Differently Substituted at C(2): Influence of the 2-Substituent on the Suzuki Cross-Coupling Reaction. Helvetica Chimica Acta, 84(8), 2378-2386. [Link]
-
Delaye, P.-O., et al. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199–4204. [Link]
-
Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22384–22401. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Results in Chemistry, 5, 100851. [Link]
-
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design, 39(2), 104. [Link]
-
Shaik, A. B., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Current Organic Synthesis, 20(1), 2-24. [Link]
-
Bakkali, A. E., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
Sources
The Evolving Landscape of Imidazo[1,2-a]pyridine Bioactivity: A Comparative Analysis of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate and Its Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system is the foundation for approved drugs such as the anxiolytic Alpidem and the hypnotic Zolpidem, showcasing its clinical significance.[2] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the biological activity of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a specific analog, in the context of other substituted imidazo[1,2-a]pyridines, with a focus on how substitutions at the C3 and C8 positions modulate their therapeutic potential.
The Influence of C3 Substitution: The Role of Halogenation
The C3 position of the imidazo[1,2-a]pyridine ring is a frequent site for modification, and halogenation at this position has been shown to significantly impact biological activity.[5] The introduction of a halogen atom can alter the compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby influencing its interaction with biological targets.
While direct experimental data for this compound is not extensively available in the reviewed literature, we can infer its potential activity based on the structure-activity relationships (SAR) of related halogenated analogs. Generally, the presence of a halogen at the C3 position can enhance the anticancer and antimicrobial properties of the imidazo[1,2-a]pyridine core. The nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) plays a crucial role in determining the potency and selectivity of the compound. For instance, in some series of pyridine derivatives, the presence of halogens has been correlated with their antiproliferative activity.[6]
The Significance of C8 Substitution: Carboxylates and Carboxamides
Substitution at the C8 position of the imidazo[1,2-a]pyridine scaffold has been explored for various therapeutic applications. The introduction of a carboxamide group at this position has yielded compounds with potent antimycobacterial activity.[7] This suggests that the C8 position is a key interaction point with microbial targets.
The presence of an ethyl carboxylate group at the C8 position, as in our target compound, introduces a potential site for hydrogen bonding and can influence the molecule's solubility and pharmacokinetic properties. While direct comparisons are limited, the conversion of such esters to their corresponding carboxamides has been a successful strategy in optimizing the biological activity of this class of compounds.[8]
Comparative Biological Activity of Imidazo[1,2-a]pyridine Analogs
To provide a clear comparison, the following table summarizes the reported biological activities of various substituted imidazo[1,2-a]pyridine analogs. This data, gathered from multiple studies, highlights the diverse therapeutic potential of this scaffold.
| Compound/Analog Class | Substitution Pattern | Biological Activity | Quantitative Data (IC50/MIC) | Reference(s) |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives | Varied substitutions | Anticancer | IC50: 2.35–120.46 μM | [4] |
| 3-Aminoimidazo[1,2-a]pyridine derivatives | p-chlorophenyl at C3, nitro or methyl on phenyl at C2 | Anticancer (colon and melanoma) | Compound 12 (nitro): IC50 = 4.15 ± 2.93 µM (HT-29) | [1] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Varied carboxamides at C8 | Antimycobacterial (M. tuberculosis) | - | [7] |
| Novel Imidazo[1,2-a]pyridine Compounds (IP-5, IP-6) | Varied substitutions | Anticancer (breast) | IP-5: IC50 = 45µM; IP-6: IC50 = 47.7µM (HCC1937 cells) | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamides (15, 16) | Varied carboxamides at C3 | Anti-tuberculosis (M. tuberculosis H37Rv) | MIC = 0.10-0.19 μM | [10] |
| Imidazo[1,2-a]pyridines containing 1,2,3-Triazole | Varied substitutions | Antibacterial and Antifungal | - | [11] |
Predicted Biological Activity Profile of this compound
Based on the available structure-activity relationship data, we can postulate a likely biological activity profile for this compound:
-
Anticancer Potential: The presence of the iodine atom at the C3 position is expected to confer cytotoxic activity against various cancer cell lines. The bulky and lipophilic nature of iodine may enhance binding to hydrophobic pockets in target proteins.
-
Antimicrobial Activity: The imidazo[1,2-a]pyridine core is associated with broad-spectrum antimicrobial effects. The combination of the iodo-group at C3 and the ethyl carboxylate at C8 could result in significant antibacterial and/or antifungal properties.
Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this specific analog.
Experimental Methodologies for Biological Evaluation
The biological activity of imidazo[1,2-a]pyridine derivatives is typically assessed using a range of in vitro assays. A representative protocol for determining anticancer activity is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[4] A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.[12]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by imidazo[1,2-a]pyridine-based anticancer agents.
Conclusion
This compound represents a promising, yet underexplored, member of the versatile imidazo[1,2-a]pyridine family. Based on established structure-activity relationships, the presence of an iodine atom at the C3 position and an ethyl carboxylate at the C8 position likely confers significant anticancer and antimicrobial activities. This guide provides a framework for understanding the potential of this compound by comparing it to its analogs. Further synthesis and rigorous biological evaluation are warranted to fully characterize its pharmacological profile and to determine its potential as a novel therapeutic agent. The continued exploration of the imidazo[1,2-a]pyridine scaffold, through systematic modifications and comprehensive biological screening, will undoubtedly lead to the discovery of new and improved drug candidates.
References
- Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Agents. Systematic Reviews in Pharmacy, 11(1), 710-717.
- Kamal, A., et al. (2022). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. Journal of the Indian Chemical Society, 99(10), 100701.
- Baviskar, A. T., et al. (2021).
- Gabr, M. T., et al. (n.d.). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
- Adingra, K. M. G., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.
- Karthikeyan, J., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 45(35), 15995-16006.
- de Oliveira, C. S., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(1), 1-23.
- Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4975-4981.
- Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3421.
- Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. OncoTargets and Therapy, 15, 1123–1137.
- Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1152-1163.
- Patel, H., et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 19(1), 1-9.
- Al-Omair, M. A., et al. (2024).
- Herrera-Mayorga, A. D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Tashrifi, Z., et al. (2019). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry, 2019(44), 7314-7333.
- Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(35), 7545-7558.
- Mastalir, M., et al. (2024).
- Zhang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304.
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
- 12. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is not only a core component of several marketed drugs, such as Zolpidem (a sedative) and Olprinone (a cardiotonic agent), but also serves as a versatile template for discovering novel therapeutic agents.[1][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antitubercular, and antiviral properties.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives across various therapeutic areas. By dissecting the impact of substitutions at different positions of the core scaffold, we aim to provide researchers and drug development professionals with field-proven insights to guide the rational design of next-generation therapeutic agents.
The Imidazo[1,2-a]pyridine Core
Understanding the SAR of this scaffold begins with its fundamental structure and numbering system. The positions on the bicyclic ring are numbered as follows, with C2, C3, and the C5-C8 positions on the pyridine ring being the most common sites for chemical modification.
Caption: Core structure and numbering of the imidazo[1,2-a]pyridine ring system.
Comparative SAR Analysis Across Therapeutic Areas
The therapeutic efficacy of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Below, we compare the SAR trends for major biological activities.
Anticancer Activity
Imidazo[1,2-a]pyridines have been extensively explored as anticancer agents, targeting various cellular pathways crucial for tumor growth and survival.[5][6] Key targets include the PI3K/Akt/mTOR pathway, tubulin polymerization, and specific kinases like Nek2.[5][7][8]
-
PI3K/mTOR Pathway Inhibition: This is a major mechanism for the scaffold's anticancer effects.[9][10]
-
At C2: Substitution with a methyl group is often favorable.[11]
-
At C3: Attaching a pyrazole or thiazole ring, often with a (4-fluorophenyl)sulfonyl group, can lead to potent and selective PI3Kα inhibition.[11] For instance, modifying a lead compound at this position increased p110α inhibitory activity by over 300-fold.[11]
-
At C6: Introduction of a quinazoline moiety has yielded compounds with nanomolar PI3Kα inhibitory activity and potent anticancer effects in cell lines like HCC827.[12]
-
-
Tubulin Polymerization Inhibition: Certain derivatives function as mitotic inhibitors by disrupting microtubule dynamics. The SAR often points to:
-
At C2: An unsubstituted phenyl ring is often preferred.
-
At C3: A benzoyl group is a common feature.
-
At C6: A methyl or chloro substituent can enhance activity.
-
-
General Cytotoxicity:
-
The presence of a tertiary butylamine group at C2 and a phenylamine group at C3 has resulted in compounds with significant cytotoxic effects against various cancer cell lines, including Hep-2, HepG2, and MCF-7.[13]
-
The imidazo[1,2-a]pyridine core is generally more potent than the related imidazo[1,2-a]pyrazine scaffold, suggesting the nitrogen at position 7 in the latter is detrimental to activity.[13][14]
-
| Compound Ref. | Key Substitutions | Target | Potency (IC₅₀) | Cell Line |
| 2g [11] | C2: -CH₃; C3: Substituted pyrazole | PI3K p110α | 1.8 nM | (Enzymatic) |
| 12 [11] | C2: -CH₃; C3: Substituted thiazole | PI3K p110α | 2.8 nM | (Enzymatic) |
| 13k [12] | C6: Substituted quinazoline | PI3Kα | 1.94 nM | (Enzymatic) |
| 13k [12] | C6: Substituted quinazoline | Proliferation | 0.09 µM | HCC827 |
| 28e [7] | (Complex substitutions) | Nek2 | 38 nM | MGC-803 |
| 12b [13] | C2: -NH-tBu; C3: -NH-Ph | Proliferation | 11 µM | MCF-7 |
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has yielded some of the most promising antitubercular agents in recent years, including the clinical candidate Telacebec (Q203).[15][16] These agents are highly potent against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[16][17]
-
Target: The primary target is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[18]
-
Core SAR: The most critical feature is the imidazo[1,2-a]pyridine-3-carboxamide moiety.[16][17]
-
At C2: A methyl group is often present.
-
At C7: A methyl group enhances activity.[16]
-
At the 3-Carboxamide: The nature of the amide substituent is paramount. Bulky and lipophilic biaryl ethers attached via an ethyl linker lead to exceptional, nanomolar potency.[16][17] For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent activity.[17]
-
Switching the carboxamide from position 3 to position 2 results in a significant loss of activity, highlighting the strict positional requirement for targeting QcrB.[16]
-
| Compound Type | Key Substitutions | Potency (MIC₉₀) | Strain |
| 2,7-dimethyl-3-carboxamides [16][17] | C3: -CONH-(CH₂)₂-O-biaryl | ≤0.006 µM | Mtb H37Rv |
| Lead Compound (4-Br) [17] | C3: -CONH-(CH₂)₂-O-Ph-4-Br | 0.069–0.174 µM | DS Mtb |
| Q203 (Telacebec) [16] | C3: Optimized carboxamide side chain | Nanomolar range | MDR- & XDR-TB |
Antimicrobial Activity
Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives show broad-spectrum antibacterial and antifungal activity.[19][20][21]
-
General SAR:
-
At C2: The nature of the group on a phenyl ring at this position significantly influences activity.[19]
-
At C7: Substituents at this position also modulate antimicrobial potency.[19]
-
Azo-Linkage: A newer class of azo-linked imidazo[1,2-a]pyridines has shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like E. coli CTXM and K. pneumoniae NDM.[22] Compound 4e from this series was the most potent, with MICs of 0.5–1.0 mg/mL.[22]
-
Hybrid Molecules: Incorporating a 1,2,3-triazole moiety into the scaffold is another strategy that has yielded compounds with antimicrobial properties.[21]
-
| Compound Ref. | Key Features | Potency (MIC) | Organism |
| 4e [22] | Azo-linked derivative | 0.5–0.7 mg/mL | E. coli CTXM |
| 4b, 4c [22] | Azo-linked derivatives | 0.4 mg/mL (Biofilm) | E. coli |
| General [19] | Phenyl at C2, substituent at C7 | Varies | Gram +/- |
Anti-inflammatory and Antiviral Activities
-
Anti-inflammatory: A distinct class of derivatives has been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways.[23] The key SAR features for 5-LO inhibition are:
-
A central imidazo[1,2-a]pyridine scaffold.
-
An N-cyclohexyl amine at C3.
-
A 4-morpholinophenyl group at C2.
-
A methyl group at C6.
-
This combination led to compound 14 , a potent 5-LO inhibitor with an IC₅₀ of 0.16 µM in intact cells.[23]
-
-
Antiviral: Derivatives have shown promising activity against several viruses.[24][25]
-
Against HCMV and VZV: The crucial structural feature is a thioether side chain at the C3 position .[24] Compounds with a phenylethylthiomethyl group at C3 showed a high therapeutic index (>150) against human cytomegalovirus.[24]
-
Against HIV: Chalcone-based imidazo[1,2-a]pyridine derivatives have been investigated, with molecular docking studies suggesting strong binding affinities for HIV-1 reverse transcriptase and HIV-2 protease.[25]
-
Visualizing SAR Principles and Experimental Design
To synthesize these complex relationships, the following diagrams illustrate the key takeaways for SAR and a typical workflow for its investigation.
Caption: Key SAR hotspots on the imidazo[1,2-a]pyridine scaffold for various biological activities.
Caption: A generalized experimental workflow for conducting a Structure-Activity Relationship study.
Experimental Protocols for SAR Validation
To ensure trustworthiness and reproducibility, the biological evaluation of new derivatives must follow robust, self-validating protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity (Anticancer)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual turbidity or a colorimetric indicator.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). For confirmation, 20 µL of a viability indicator like resazurin can be added and incubated for a further 2-4 hours. A color change from blue to pink indicates viable bacteria.
-
Data Interpretation: The well with the lowest compound concentration that remains blue is recorded as the MIC.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly productive template for the discovery of new drugs across multiple disease areas. A thorough understanding of its structure-activity relationships is critical for success. This comparative guide highlights that while there are no universal rules, distinct patterns have emerged: C3-carboxamides are pivotal for antitubercular activity targeting QcrB, C3-thioethers are key for antiviral applications, and complex substitutions at C2, C3, and C6 are crucial for modulating anticancer activity against targets like PI3K. By leveraging these established SAR trends and employing robust validation protocols, researchers can more effectively navigate the chemical space of imidazo[1,2-a]pyridines to develop potent, selective, and clinically viable therapeutic agents.
References
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... - ResearchGate. ResearchGate. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]
-
A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Ingenta Connect. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
-
Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies. PubMed. [Link]
-
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. [Link]
-
Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciensage.info [sciensage.info]
- 22. pubs.acs.org [pubs.acs.org]
- 23. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a key intermediate, providing versatile handles for further functionalization in drug discovery programs. This guide offers a comparative analysis of synthetic strategies to access this valuable compound, providing detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.
Strategic Overview: Building the Core and Introducing Functionality
The synthesis of this compound can be approached through two primary retrosynthetic pathways:
-
Route A: Cyclization Followed by Iodination. This is the most direct and commonly employed strategy. It involves the initial construction of the imidazo[1,2-a]pyridine-8-carboxylate core, followed by regioselective iodination at the C3 position.
-
Route B: Iodination Followed by Cyclization. This alternative approach would involve the synthesis of a pre-iodinated pyridine precursor which is then cyclized to form the target molecule. This route is generally less favored due to the potential for more complex starting material synthesis and potential side reactions.
This guide will focus on a detailed examination of Route A , which represents a more established and practical approach for laboratory synthesis.
Route A: A Two-Step Approach to the Target Molecule
This synthetic pathway is characterized by its modularity and reliance on well-established chemical transformations.
Caption: General workflow for Route A.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-8-carboxylate via Cyclocondensation
The initial and crucial step is the construction of the bicyclic imidazo[1,2-a]pyridine core. This is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone.[2][3][4]
Reaction Scheme:
The selection of the α-haloketone is critical as it determines the substituent at the C2 position of the final product. For the synthesis of an unsubstituted C2 position, bromoacetaldehyde or a precursor is often used.
Materials:
-
Ethyl 2-aminoisonicotinate [commercially available][5][6][7][8][9]
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of Ethyl 2-aminoisonicotinate (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the residue, add aqueous hydrochloric acid and stir at room temperature to hydrolyze the acetal.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl imidazo[1,2-a]pyridine-8-carboxylate.
Discussion of Experimental Choices:
-
Base: Sodium bicarbonate is a mild base sufficient to neutralize the HBr formed during the reaction without promoting unwanted side reactions.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.
-
Acetal Hydrolysis: The use of bromoacetaldehyde diethyl acetal followed by acidic workup is a practical way to handle the volatile and reactive bromoacetaldehyde.
Step 2: Regioselective C3-Iodination
The second step involves the electrophilic iodination of the electron-rich imidazo[1,2-a]pyridine ring system. The C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.
Reaction Scheme:
Several iodinating agents can be employed, with molecular iodine in the presence of an oxidizing agent being a common and effective choice.[10]
Materials:
-
Ethyl imidazo[1,2-a]pyridine-8-carboxylate
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol
Procedure:
-
To a solution of Ethyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in ethanol, add molecular iodine (1.2 eq).
-
To this mixture, add tert-butyl hydroperoxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. For less reactive substrates, gentle heating or ultrasound irradiation can be applied.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.
Discussion of Experimental Choices:
-
Iodinating System: The combination of molecular iodine and TBHP provides a source of electrophilic iodine (I+). TBHP oxidizes I₂ to a more reactive iodinating species.[10] This system is advantageous as it avoids the use of harsher or more expensive iodinating agents like N-iodosuccinimide (NIS).
-
Solvent: Ethanol is a green and suitable solvent for this transformation.[10]
-
Workup: The sodium thiosulfate quench is essential to remove any unreacted iodine.
Comparison of Synthetic Routes
| Parameter | Route A: Cyclization then Iodination |
| Overall Yield | Good to excellent |
| Starting Materials | Readily available and relatively inexpensive |
| Number of Steps | 2 |
| Scalability | Readily scalable |
| Purification | Standard chromatographic techniques |
| Key Advantages | High regioselectivity in the iodination step, modular approach allowing for diversification at the C2 position. |
| Potential Challenges | Optimization of cyclization conditions for specific substrates. |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence involving the initial cyclocondensation of Ethyl 2-aminoisonicotinate with an appropriate α-haloketone precursor, followed by regioselective iodination at the C3 position. This approach offers high yields, utilizes readily available starting materials, and provides a reliable and scalable method for producing this key intermediate for drug discovery and development. The experimental protocols provided herein are robust and can be adapted for the synthesis of a variety of substituted imidazo[1,2-a]pyridines.
References
-
American Chemical Society. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]
-
American Chemical Society. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
-
ResearchGate. (n.d.). Iodine–mediated Sulfenylation of Imidazo[1,2‑a]Pyridines with Ethyl Sulfinates. [Link]
-
ResearchGate. (2020). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
American Chemical Society. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
- Google Patents. (n.d.). Process for preparing alpha-halo-ketones.
-
Tetrahedron. (n.d.). 2-Amino-isonicotinic acid ethyl ester. [Link]
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl 2-Aminoisonicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Amino-isonicotinic acid ethyl ester AldrichCPR 13362-30-6 [sigmaaldrich.com]
- 9. 13362-30-6 | 2-Amino-isonicotinic acid ethyl ester | Tetrahedron [thsci.com]
- 10. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic, nitrogen-rich architecture allows for versatile functionalization, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[3][4] A critical step in harnessing the full potential of this scaffold is understanding its interaction with biological targets at a molecular level. Computational molecular docking has emerged as an indispensable tool for this purpose, offering rapid and insightful predictions of binding affinities and modes, thereby guiding the rational design of more potent and selective drug candidates.[5]
This guide provides a comparative analysis of molecular docking studies performed on various imidazo[1,2-a]pyridine derivatives against different protein targets implicated in cancer and inflammation. We will delve into the nuances of these computational experiments, comparing the binding efficiencies of different derivatives, and contextualizing their performance against established drug molecules. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-supported framework for their own investigations into this promising class of compounds.
Data Presentation: A Comparative Look at Inhibitor Potency
The efficacy of a potential drug candidate is quantitatively predicted in silico by its docking score, which estimates the binding free energy of the ligand-protein complex. A more negative score typically signifies a stronger and more favorable interaction. The following tables summarize the docking scores and, where available, experimental inhibitory concentrations (IC50) of several imidazo[1,2-a]pyridine derivatives against their respective biological targets.
Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine-Benzoic Acid Hybrids against Human Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a crucial role in the biosynthesis of the pro-inflammatory mediator leukotriene B4. Its inhibition is a key strategy for treating inflammatory diseases and certain cancers. The following data is from a study that synthesized and docked ten novel imidazo[1,2-a]pyridine hybrids against LTA4H (PDB ID: 3U9W).[6]
| Compound ID | Docking Score (S, kcal/mol) | Key Interacting Residues |
| HB1 | -9.988 | Not explicitly detailed in the abstract. |
| HB2 | -10.564 | Not explicitly detailed in the abstract. |
| HB3 | -10.121 | Not explicitly detailed in the abstract. |
| HB4 | -10.231 | Not explicitly detailed in the abstract. |
| HB5 | -10.654 | Not explicitly detailed in the abstract. |
| HB6 | -10.876 | Not explicitly detailed in the abstract. |
| HB7 | -11.237 | Not explicitly detailed in the abstract. |
| HB8 | -10.012 | Not explicitly detailed in the abstract. |
| HB9 | -10.111 | Not explicitly detailed in the abstract. |
| HB10 | -10.321 | Not explicitly detailed in the abstract. |
| Original Ligand | -6.908 | Not explicitly detailed in the abstract. |
Data sourced from Al-Bahrani H. A., et al., Chemical Methodologies, 2025.[6]
As evidenced by the data, all the synthesized hybrid molecules demonstrated significantly better binding affinities for LTA4H than the original co-crystallized ligand.[6] Compound HB7 emerged as the most promising candidate with a docking score of -11.237 kcal/mol, suggesting a particularly stable and high-affinity interaction with the enzyme's active site.[6]
Table 2: Comparative Docking Scores of Phenothiazine-Imidazo[1,2-a]pyridine Derivatives against MARK4 Kinase
Microtubule Affinity Regulating Kinase 4 (MARK4) is a key regulator of microtubule dynamics and is implicated in cell cycle progression, making it an attractive target for anticancer drug development.[7] The following table presents the docking scores of a series of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against MARK4.[7]
| Compound ID | Binding Affinity (kcal/mol) | IC50 (µM) |
| 6a | -10.2 | 1.21 |
| 5f | -10.4 | 1.87 |
| 6b | -9.8 | 2.01 |
| 4f | -9.5 | 2.54 |
| 7a | -9.2 | 3.11 |
| 6'a | -8.1 | 3.87 |
| 6h | -10.1 | 4.02 |
| Rivastigmine tartrate (Standard) | Not Reported | 6.74 |
| Donepezil (Standard) | Not Reported | 5.30 |
Data sourced from NIH, National Library of Medicine.[7]
This study highlights a strong correlation between the predicted binding affinities and the experimentally determined inhibitory concentrations. The compounds with the most negative binding energies, 5f and 6a , also exhibited the lowest IC50 values, underscoring the predictive power of molecular docking in identifying potent inhibitors.[7]
Table 3: Comparative Docking Scores against Epidermal Growth Factor Receptor (EGFR) Kinase
To provide a broader context, this table includes docking scores of well-established, FDA-approved kinase inhibitors against the Epidermal Growth Factor Receptor (EGFR), a pivotal target in oncology. While these are not imidazo[1,2-a]pyridine derivatives, their binding energies serve as a valuable benchmark for what is considered a potent interaction in a clinical setting.
| Compound ID | Target | Binding Energy (kcal/mol) | Docking Software |
| Erlotinib | EGFR | -9.72 (inactive), -9.34 (active) | Glide |
| Gefitinib | EGFR | -7.8 | AutoDock Vina |
| Icotinib | EGFR | -8.7 | AutoDock Vina |
| SCHEMBL13087058 (Erlotinib Derivative) | EGFR | -14.29 | Not Specified |
Data collated from multiple sources.[3][5][8][9]
These values demonstrate the range of binding affinities for clinically successful drugs and highlight how novel derivatives, such as the erlotinib analog SCHEMBL13087058, can be computationally identified as having potentially superior binding characteristics.[9]
Experimental Protocols: A Self-Validating System
The trustworthiness of any computational study hinges on the rigor of its methodology. Below is a detailed, step-by-step protocol for a typical molecular docking workflow, designed to be a self-validating system. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Preparation of the Receptor Protein
-
Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein is procured from the Protein Data Bank (PDB). The choice of PDB entry is critical; structures with high resolution (ideally < 2.5 Å) and a co-crystallized ligand are preferred as they provide an experimentally validated active site conformation.
-
Protein Clean-up: The downloaded PDB file is 'cleaned' to prepare it for docking. This involves:
-
Removing all non-essential molecules, including water, ions, and the original ligand. The original ligand's position is noted as it defines the target binding site.
-
Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assigning partial charges (e.g., Kollman charges) to each atom of the protein. This is essential for calculating the electrostatic interactions that contribute to the overall binding energy.
-
Step 2: Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation, which is more representative of its state in a biological system.
-
Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined. This allows the docking software to explore different conformations of the ligand within the binding site.
Step 3: Molecular Docking Simulation
-
Grid Box Generation: A 'grid box' is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The dimensions of the grid box are chosen to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. The center of the grid is typically set to the geometric center of the co-crystallized ligand.
-
Docking Algorithm Execution: The prepared ligands are then docked into the prepared receptor using a docking program such as AutoDock Vina.[10][11] The software systematically samples different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose using a scoring function. The Lamarckian Genetic Algorithm is a commonly employed search algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.[11]
-
Pose Selection and Analysis: The docking software outputs a series of possible binding poses for each ligand, ranked by their docking scores. The pose with the lowest binding energy is typically considered the most likely binding mode.
Step 4: Post-Docking Analysis and Validation
-
Interaction Analysis: The best-ranked pose is visualized using molecular graphics software (e.g., PyMOL, Discovery Studio). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed in detail. This provides insights into the key residues responsible for binding and can explain the observed binding affinity.
-
Re-docking of Co-crystallized Ligand: As a crucial validation step, the original ligand that was removed in Step 1 is docked back into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the imidazo[1,2-a]pyridine scaffold, the molecular docking workflow, and a representative binding interaction.
Caption: General structure of the Imidazo[1,2-a]pyridine scaffold with potential substitution sites (R1-R6).
Caption: A typical workflow for a molecular docking experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Key Hazard Characteristics:
-
Halogenated Compound: The presence of iodine classifies this compound as a halogenated organic. Such compounds require specific disposal routes and must not be mixed with non-halogenated chemical waste.[1][2] This is due to the potential for forming more toxic and persistent byproducts during certain disposal processes, and because many waste disposal facilities use different methods for halogenated and non-halogenated streams.
-
Biological Activity: Imidazopyridine derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including as enzyme inhibitors and receptor agonists.[2][3][4] This inherent bioactivity necessitates that the compound and its waste be treated as potentially toxic.
-
Toxicity Profile of the Class: Studies on imidazo-based heterocyclic derivatives have indicated potential for cytotoxicity.[5][6] In-vivo acute toxicity studies on similar compounds have shown the potential for hepatic (liver) damage at high doses.[5][6] Therefore, exposure should be minimized.
-
Irritant Properties: Based on data for analogous compounds, Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate should be considered an irritant to the skin, eyes, and respiratory tract.
Quantitative Data Summary:
| Parameter | Information (based on similar compounds) | Source |
| CAS Number | 1262409-63-1 | [7] |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C10H9IN2O2 | [8] |
| Hazard Statements (Anticipated) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Inferred from similar compounds |
| Toxicity (Class) | Cytotoxic potential, potential for hepatic damage at high doses. | [5][6] |
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste containing this compound, ensure that the following personal protective equipment (PPE) is worn and engineering controls are in place.
-
Engineering Controls: All handling of this compound, including weighing, dissolution, and addition to reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
-
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.
Waste Segregation Workflow:
Caption: Decision workflow for segregating waste at the point of generation.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This container must be made of a material compatible with the solvents used (e.g., a high-density polyethylene (HDPE) carboy for organic solvent solutions).
-
Label the Container: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream, including solvents and their approximate percentages.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Avoid Mixing Incompatible Wastes:
-
DO NOT mix halogenated waste with non-halogenated waste.[1][2]
-
DO NOT mix this waste with strong acids, strong bases, or strong oxidizing agents. The imidazole ring system has both acidic and basic properties and can react with strong reagents.[9] While specific reactivity data for this compound is limited, it is prudent to avoid co-disposal with reactive chemicals to prevent unforeseen exothermic or gas-generating reactions.
-
DO NOT add aqueous waste to a solvent-based waste container, and vice versa.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional safety office.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb spills of solutions containing oxidizing agents.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. The spill cleanup materials are now also considered hazardous waste and must be disposed of accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal and Regulatory Compliance
The disposal of this compound is governed by federal and, in some cases, state and local regulations.
EPA Hazardous Waste Classification:
As a halogenated organic compound, waste containing this compound will likely fall under the U.S. Environmental Protection Agency (EPA) regulations. If it is a spent solvent waste, it could be classified under the "F-listed" wastes from non-specific sources, such as:
-
F001: Spent halogenated solvents used in degreasing.
It is the responsibility of the waste generator to properly classify the waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes.
Land Disposal Restrictions (LDR):
The EPA's Land Disposal Restrictions program prohibits the land disposal of untreated hazardous wastes.[14][15] Halogenated organic compounds are specifically targeted by these regulations.[14] Therefore, waste containing this compound must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) that can treat the waste to meet EPA standards, typically through high-temperature incineration.
Disposal Workflow:
Caption: Standard workflow for the disposal of laboratory chemical waste.
Final Disposal Steps:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should have secondary containment to capture any potential leaks.
-
Request Pickup: Once the container is full, or if it has been in storage for a designated period (consult your EHS for time limits), request a waste pickup from your institution's EHS department.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that the disposal of this compound is conducted in a manner that is both scientifically sound and environmentally responsible.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from suweb.site/HealthSafety/HAZWASTE/epa_hw_codes.pdf
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Toxicology Reports. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Land Disposal Restrictions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements. Retrieved from [Link]
-
Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III. List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from [Link]
-
Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (2025). Request PDF. Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). NIH. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved from [Link]
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Appendix III., Article 12. Incineration Requirements of Certain Hazardous Waste, Chapter 18. Land Disposal Restrictions, Division 4.5. Environmental Health Standards for the Management of Hazardous Waste, Title 22. Social Security, California Code of Regulations [carules.elaws.us]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Operational Safety Guide: Handling and Disposal of Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1262409-63-1). As a novel research chemical, its toxicological properties are not fully characterized. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory to ensure personnel safety and environmental protection.
Hazard Assessment: The Rationale for a High-Caution Approach
The core principle guiding the handling of any new chemical entity is to assume it is hazardous until proven otherwise. The structure of this compound informs our safety strategy:
-
Biologically Active Core: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] This inherent bioactivity necessitates careful handling to prevent unintended physiological effects through occupational exposure.
-
Halogenated Organic Compound: The presence of an iodine atom places this molecule in the category of halogenated heterocycles. Safety data for analogous compounds, such as other substituted iodo-imidazo[1,2-a]pyridines, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation.[6][7]
-
Lack of Specific Data: A thorough search for a specific Safety Data Sheet (SDS) for this exact CAS number (1262409-63-1) did not yield a comprehensive toxicological profile.[8] In the absence of data, we must default to the highest reasonable level of protection.
Based on this analysis, all handling procedures must be designed to minimize any potential for direct contact, inhalation, or ingestion.
The Hierarchy of Controls: Engineering Safety into Your Workflow
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve engineering and administrative controls.
-
Primary Engineering Control: All manipulations involving this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.
-
Administrative Controls:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure eyewash stations and safety showers are accessible and have been recently tested.[7]
-
Limit the quantity of material handled to the minimum required for the experiment.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment that assumes the compound is an irritant and has unknown systemic toxicity.
Eye and Face Protection
Standard safety glasses are insufficient.[9]
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when the compound is being handled.[10]
-
Recommended for High-Risk Tasks: For procedures involving larger volumes (>1 Liter) or with a significant risk of splashing (e.g., transfers under pressure), a full-face shield must be worn over the chemical splash goggles.[10][11] A face shield alone does not provide adequate eye protection.
Hand Protection
No single glove material is impervious to all chemicals.[9] Since specific chemical resistance data for this compound is unavailable, a double-gloving strategy is required. This provides a backup barrier and broader protection.
-
Inner Glove: A standard nitrile examination glove. This layer provides dexterity and splash protection.
-
Outer Glove: A second pair of nitrile or neoprene gloves. The outer glove should have a longer cuff if possible and will be the primary point of contact.
-
For Unknowns: For chemicals with completely unknown toxicity, a high-protection alternative involves wearing a flexible laminate glove (e.g., Silver Shield) under a chemically resistant outer glove like nitrile.[10]
-
Integrity Check: Visually inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected or every 1-2 hours during extended procedures.
Body Protection
-
A flame-resistant or chemical-resistant laboratory coat is mandatory. It must be fully buttoned to provide maximum coverage.[10]
-
Long pants and fully enclosed, liquid-resistant shoes are required for entry into the laboratory and are essential when handling hazardous chemicals.[11]
Respiratory Protection
All work should be conducted in a chemical fume hood. If an exceptional circumstance prevents the use of a fume hood (a practice that is strongly discouraged), a formal respiratory protection program must be implemented. This requires:
-
A hazard assessment by an Environmental Health and Safety (EHS) professional.
-
Selection of an appropriate respirator (e.g., an N95 for fine powders or a cartridge respirator for vapors).
-
Mandatory medical clearance and annual fit-testing for the user.[9][12]
Procedural Workflow: A Step-by-Step Guide
Preparation and Donning PPE
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers).
-
Pre-label a dedicated, sealable container for "Halogenated Organic Waste".
-
Donning Sequence:
-
Put on lab coat and appropriate shoes/pants.
-
Put on inner pair of nitrile gloves.
-
Put on outer pair of chemically resistant gloves.
-
Put on chemical splash goggles.
-
Put on face shield (if required).
-
Handling and Doffing PPE
-
Perform all manipulations deep within the fume hood sash.
-
Upon completion, decontaminate any equipment used and the work surface.
-
Doffing Sequence (to prevent self-contamination):
-
Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated waste container.
-
Remove face shield (if used).
-
Remove lab coat.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves, turning them inside out. Dispose of them in the waste container.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination. Iodinated compounds are considered hazardous waste.[14]
-
Waste Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Gloves, weigh boats, and pipette tips.
-
Contaminated paper towels and bench liners.
-
Empty product vials.
-
Rinsate from cleaning glassware (collect as aqueous halogenated waste).
-
-
Collection: Collect all solid and liquid waste in a clearly labeled, sealed, and robust container marked "Halogenated Organic Waste" or as directed by your institution's EHS department.
-
Disposal: Under no circumstances should this material or its waste be poured down the drain. [14] All waste must be disposed of through your institution's official hazardous waste management program, which will typically involve incineration or other specialized treatments.[14][15] Several commercial entities also offer iodine recycling services for industrial waste streams.[16][17]
Visual Guides
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling chemicals with unknown toxicity.
Summary of Required PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Fully Buttoned Lab Coat | Chemical Fume Hood |
| Preparing Solution | Chemical Splash Goggles | Double Nitrile Gloves | Fully Buttoned Lab Coat | Chemical Fume Hood |
| Transferring Liquid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Fully Buttoned Lab Coat | Chemical Fume Hood |
| Cleaning Glassware | Chemical Splash Goggles | Double Nitrile Gloves | Fully Buttoned Lab Coat | Chemical Fume Hood |
References
- Vertex AI Search, query: "MATERIAL SAFETY D
-
ResearchGate. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Available at: [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]
-
株式会社合同資源. Iodine Recycling Business. Available at: [Link]
-
PubMed. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Available at: [Link]
-
PubMed Central. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available at: [Link]
-
Mitsui Plastics, Inc. Iodine Waste Recycling Program. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]
-
The University of British Columbia. 3. Personal Protective Equipment. Available at: [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Available at: [Link]
-
Reddit. (2021). How to store / dispose of Iodine crystals? : r/chemhelp. Available at: [Link]
-
University of California, Merced Environmental Health & Safety. Choosing The Correct PPE. Available at: [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubMed Central. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link]
-
ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. Available at: [Link]
-
National Institutes of Health. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 17. mitsuiplastics.com [mitsuiplastics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
